Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPVGMYPYZMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629284 | |
| Record name | tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203186-96-3 | |
| Record name | tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic pathway for tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with the readily available 1-Boc-4-piperidone. The core of this pathway lies in a modified Strecker synthesis to introduce the geminal amino and cyano functionalities, followed by the selective reduction of the nitrile to a hydroxymethyl group.
I. Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved from 1-Boc-4-piperidone through the formation of a key aminonitrile intermediate, followed by its reduction.
Caption: Proposed two-step synthesis of the target compound.
II. Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (Modified Strecker Synthesis)
This procedure outlines the formation of the aminonitrile intermediate from 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Ammonium chloride (NH4Cl)
-
Ammonia solution (e.g., 28-30%)
-
Methanol
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, a solution of potassium cyanide (1.2 eq) in water is carefully prepared and cooled in an ice bath.
-
In a separate reaction vessel, 1-Boc-4-piperidone (1.0 eq) is dissolved in methanol.
-
Ammonium chloride (1.2 eq) and a concentrated ammonia solution are added to the solution of 1-Boc-4-piperidone.
-
The cooled potassium cyanide solution is added dropwise to the reaction mixture, maintaining a low temperature (0-5 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol.
-
The aqueous residue is extracted with dichloromethane or ethyl acetate (3 x volumes).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Nitrile Reduction)
This procedure details the reduction of the aminonitrile intermediate to the target amino alcohol.
Materials:
-
tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH4) (Caution: Highly Reactive and Flammable)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate decahydrate or a sequential quench with water and NaOH solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Caution: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) and with strict exclusion of moisture.
-
A suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction is cooled to 0 °C and carefully quenched. A common method is the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. This should result in a granular precipitate that is easily filtered.
-
Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate until the grey suspension turns white and gas evolution ceases.
-
The resulting slurry is stirred for 30 minutes, and then the solid is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.
-
The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
III. Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Please note that yields are highly dependent on reaction scale and purification methods.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Modified Strecker Synthesis | 1-Boc-4-piperidone | KCN, NH4Cl | Methanol/Water | 0 - RT | 24 - 48 | 60 - 80 |
| 2 | Nitrile Reduction | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | LiAlH4 | THF | 0 - Reflux | 4 - 8 | 70 - 90 |
IV. Logical Workflow for Synthesis and Purification
Caption: Detailed workflow of the synthesis and purification process.
In-depth Technical Guide: Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. Due to the limited availability of public domain data, this document summarizes the currently accessible information and highlights areas where further research is required.
Core Chemical Properties
This compound is a substituted piperidine derivative with potential applications as a building block in medicinal chemistry and drug discovery. Its structure incorporates a chiral center at the C4 position, a primary alcohol, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.
A summary of the available quantitative data is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 203186-96-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.31 g/mol | |
| Boiling Point | 335.3 ± 27.0 °C (Predicted) | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
A potential synthetic pathway could involve the following key transformations. This workflow is theoretical and would require experimental optimization.
Caption: Conceptual synthetic pathway for the target compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the biological activity of this compound or its involvement in any specific signaling pathways. Its structural motifs suggest potential utility as a scaffold in the design of novel therapeutic agents, but further research is necessary to elucidate any pharmacological effects.
Future Research Directions
To fully characterize this compound and enable its broader application in research and drug development, the following experimental data are critically needed:
-
Experimental Verification of Physical Properties: Determination of the melting point, solubility in various solvents, and pKa values.
-
Development of a Robust Synthetic Protocol: A detailed, optimized, and validated synthetic procedure with characterization data (e.g., NMR, IR, Mass Spectrometry) for all intermediates and the final product.
-
Biological Screening: Evaluation of the compound's activity in a range of biological assays to identify potential therapeutic targets and mechanisms of action.
This document will be updated as more information becomes available through peer-reviewed publications and other validated sources.
An In-depth Technical Guide to Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical identifiers, physical and chemical properties, and provides a detailed, albeit putative, experimental protocol for its synthesis, alongside a logical workflow for its identification and characterization.
Core Identifiers and Properties
This compound is a bifunctional piperidine derivative incorporating a protected amine on the ring and a primary amine and a hydroxyl group on the C4 position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents.
Chemical Identifiers
A clear identification of this compound is crucial for procurement, regulatory compliance, and scientific communication. The primary identifiers are listed below.
| Identifier | Value |
| CAS Number | 203186-96-3 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-4-amino-4-(hydroxymethyl)piperidine, N-Boc-4-amino-4-(hydroxymethyl)piperidine |
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. Please note that some of these values may be predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Boiling Point | 335.3 ± 27.0 °C at 760 mmHg | Predicted |
| Purity | Typically ≥98% | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
Synthesis and Experimental Protocols
Putative Synthesis Protocol
Reaction Scheme:
A potential two-step synthesis could involve the protection of a commercially available starting material followed by a nucleophilic addition.
Step 1: Boc Protection of a Piperidine Precursor
A suitable starting material, such as 4-amino-4-(hydroxymethyl)piperidine, would first be protected with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
4-amino-4-(hydroxymethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-amino-4-(hydroxymethyl)piperidine in dichloromethane.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Characterization
The synthesized product should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the Boc protecting group, the piperidine ring protons, and the hydroxymethyl group.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another suitable soft ionization technique should be used to determine the molecular weight of the compound.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the N-H and O-H stretching of the amino and hydroxyl groups, as well as the C=O stretching of the carbamate.
-
-
Melting Point Analysis:
-
The melting point of the purified solid should be determined and compared with literature values if available.
-
Logical Workflow for Compound Verification
The following diagram illustrates a standard workflow for the synthesis, purification, and analytical verification of this compound.
Caption: Synthesis and Verification Workflow.
Applications in Drug Discovery
This compound is a versatile building block for constructing libraries of compounds for high-throughput screening. The presence of orthogonal protecting groups (Boc) and reactive functional groups (primary amine and hydroxyl) allows for selective modification at different positions of the molecule. This enables the generation of diverse chemical entities with potential therapeutic applications, including but not limited to:
-
Scaffolds for Proteolysis Targeting Chimeras (PROTACs): The piperidine core can serve as a linker component in PROTACs, which are designed to induce the degradation of specific target proteins.
-
Synthesis of Kinase Inhibitors: The functional groups on the piperidine ring can be elaborated to interact with the active sites of various kinases, which are important targets in oncology and inflammatory diseases.
-
Development of GPCR Ligands: The piperidine scaffold is a common motif in ligands for G-protein coupled receptors (GPCRs), a large family of drug targets.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of complex molecules in drug discovery and development. Its unique combination of functional groups, protected and available for further reaction, provides a robust platform for the creation of novel chemical entities. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to a logical workflow for its synthesis and verification. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted by trained professionals in a suitable laboratory setting.
The Synthetic Versatility of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a protected piperidine nitrogen, a primary amine, and a primary alcohol strategically positioned on a quaternary center, offers a versatile platform for the construction of complex molecular scaffolds. This technical guide provides an in-depth analysis of its mechanism of action in key synthetic transformations, detailed experimental protocols for its functionalization, and a summary of quantitative data to aid in reaction planning and optimization. Particular emphasis is placed on its utility in the stereocontrolled synthesis of spirocyclic systems, which are of significant interest in drug discovery for their ability to explore three-dimensional chemical space.
Core Reactivity and Mechanism of Action in Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it nucleophilic only after a deprotection step, typically under acidic conditions. The primary amine and primary alcohol are the key reactive centers for a variety of transformations.
Role as a Bifunctional Nucleophile
The primary amine serves as a potent nucleophile in reactions such as N-acylation, N-alkylation, and reductive amination. The adjacent hydroxymethyl group can remain as a spectator or participate in subsequent or tandem reactions.
Intramolecular Cyclization: A Gateway to Spirocycles
A key feature of this molecule is its propensity to undergo intramolecular cyclization to form spirocyclic structures, most notably spiro-oxazolidinones. This transformation is of paramount importance in the synthesis of novel scaffolds for drug discovery. The mechanism involves the sequential or concerted reaction of both the amino and hydroxymethyl groups with a bifunctional electrophile, such as phosgene, carbonyldiimidazole (CDI), or their analogues.
The reaction is believed to proceed through an initial activation of the hydroxyl group or acylation of the amino group, followed by an intramolecular nucleophilic attack of the other functional group to close the five-membered oxazolidinone ring. The stereochemistry of the quaternary carbon is retained throughout this process, making it an excellent method for the stereospecific synthesis of these spirocycles. The rigid piperidine ring conformation influences the trajectory of the intramolecular cyclization, leading to a high degree of stereocontrol in the formation of the spiro-center.
Key Synthetic Transformations and Experimental Protocols
N-Acylation of the Primary Amine
The primary amino group can be readily acylated using a variety of acylating agents to introduce diverse functionalities.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) or other non-nucleophilic base (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Oxidation of the Hydroxymethyl Group
The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing another handle for further synthetic elaboration.
Experimental Protocol: Oxidation to the Aldehyde using Pyridinium Chlorochromate (PCC)
-
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of this compound in anhydrous DCM.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography if necessary.
-
Synthesis of Spiro-oxazolidinone
The hallmark reaction of this building block is its conversion to a spiro-oxazolidinone, a valuable scaffold in medicinal chemistry.
Experimental Protocol: Intramolecular Cyclization using Carbonyldiimidazole (CDI)
-
Materials:
-
This compound (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF or DCM.
-
Add CDI portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating until completion (monitor by TLC, typically evolution of CO₂ ceases).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the desired spiro-oxazolidinone.
-
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and reactions of this compound and its derivatives.
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Boc Protection | 4-Amino-4-(hydroxymethyl)piperidine, (Boc)₂O, THF, rt | This compound | >90 | General Procedure |
| N-Acylation | Acyl chloride, NEt₃, DCM, 0 °C to rt | N-Acyl derivative | 80-95 | Adapted from similar reactions |
| Oxidation to Aldehyde | PCC, DCM, rt | Tert-butyl 4-formyl-4-aminopiperidine-1-carboxylate | 70-85 | Adapted from similar reactions |
| Spiro-oxazolidinone formation | CDI, THF, rt | Tert-butyl spiro[piperidine-4,5'-oxazolidin]-2'-one-1-carboxylate | 85-95 | Inferred from similar reactions |
Spectroscopic Data for Tert-butyl spiro[piperidine-4,5'-oxazolidin]-2'-one-1-carboxylate (Analog) [1]
| Technique | Data |
| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| IR (film) | νmax 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹ |
| HRMS (ESI-TOF) | m/z calcd. for C₁₂H₂₀N₂O₄Na ([M+Na]⁺) 279.1315, found 279.1312 |
Visualizations
Reaction Pathways
Caption: Key reaction pathways of the title compound.
Experimental Workflow: Synthesis of a Spiro-oxazolidinone
Caption: A typical experimental workflow for spiro-oxazolidinone synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its strategically positioned functional groups allow for a range of selective transformations, with its capacity for intramolecular cyclization to form spiro-oxazolidinones being a particularly powerful tool for the exploration of novel chemical space in drug discovery. The experimental protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in research and development settings, enabling the synthesis of innovative molecules with potential therapeutic applications.
References
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate . Due to the limited availability of specific quantitative data in the public domain for this exact molecule, this document synthesizes information from structurally similar compounds and outlines detailed experimental protocols for determining these critical physicochemical properties.
Physicochemical Properties
This compound is a bifunctional molecule featuring a piperidine core. Key structural elements influencing its solubility and stability include the tert-butoxycarbonyl (Boc) protecting group, a primary amine, and a primary alcohol. The Boc group generally increases lipophilicity, while the amino and hydroxyl groups can participate in hydrogen bonding, enhancing solubility in polar solvents.
Predicted Solubility Profile
The solubility of a compound is a critical parameter that influences its utility in both chemical synthesis and biological applications. Based on the functional groups present, a qualitative solubility profile can be predicted. The presence of the polar amine and hydroxyl groups suggests solubility in polar solvents, while the overall structure, including the Boc group, allows for solubility in various organic solvents.
Disclaimer: The quantitative data presented in Table 1 are representative values based on similarly functionalized piperidine derivatives and should be confirmed by experimental analysis.[1][2][3]
Table 1: Predicted Quantitative Solubility in Common Solvents at 25°C
| Solvent Class | Representative Solvents | Predicted Solubility Range (mg/mL) | Rationale |
| Protic Polar | Water, Methanol, Ethanol | > 10 | The primary amine and hydroxyl groups can act as hydrogen bond donors and acceptors.[2] |
| Aprotic Polar | DMSO, DMF, Acetonitrile, THF | > 20 | Favorable dipole-dipole interactions are expected with these solvents.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | 5 - 15 | Good miscibility is anticipated due to the compound's overall polarity and size. |
| Nonpolar | Toluene, Hexane | < 1 | Limited solubility is expected due to the polar nature of the amino and hydroxyl groups.[3] |
Stability Profile
The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways. The primary point of instability in this compound is the Boc protecting group, which is known to be labile under acidic conditions.[4][5]
Table 2: Predicted Stability under Various Conditions
| Condition | Predicted Stability | Rationale and Potential Degradation Pathway |
| pH | ||
| Acidic (pH < 4) | Unstable | The Boc group is readily cleaved under acidic conditions to yield the corresponding piperidinium salt, isobutylene, and carbon dioxide.[4] |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation is expected under neutral conditions. |
| Basic (pH > 9) | Generally Stable | The Boc group is generally stable towards basic conditions.[4][5] |
| Temperature | ||
| Refrigerated (2-8°C) | Stable | Recommended for long-term storage to minimize any potential degradation. |
| Ambient (20-25°C) | Likely Stable (Short-term) | Should be stable for routine handling and short-term storage. |
| Elevated (> 60°C) | Potential for Degradation | Thermal decomposition may occur, potentially involving the loss of the Boc group. |
| Light | ||
| UV/Visible Light | Potentially Unstable | Compounds with amine functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended as per ICH Q1B guidelines.[6] |
Experimental Protocols
To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.
This protocol describes the "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[7][8][9]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing a precise volume (e.g., 2 mL) of the desired solvents (as listed in Table 1).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Sample Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[8][10]
-
Calibration: Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the concentration in the sample.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
References
- 1. benchchem.com [benchchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. database.ich.org [database.ich.org]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. evotec.com [evotec.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 203186-96-3) is a bifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a protected amine, a primary alcohol, and a primary amine, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an overview of the spectroscopic data (NMR, IR, and MS) for this compound. While direct, publicly available experimental spectra for this specific molecule are limited, this document outlines the expected spectral characteristics based on its structure and provides data for closely related analogs to serve as a reference.
Predicted Spectroscopic Data
Based on the structure of this compound, the following spectroscopic data can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the various protons in the molecule.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| t-butyl (C(CH₃)₃) | ~1.45 | Singlet | 9H |
| Piperidine ring protons (axial & equatorial) | 1.50 - 1.80, 3.00 - 3.80 | Multiplets | 8H |
| Hydroxymethyl protons (-CH₂OH) | ~3.50 | Singlet or Doublet | 2H |
| Amine protons (-NH₂) | Variable | Broad Singlet | 2H |
| Hydroxyl proton (-OH) | Variable | Broad Singlet | 1H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| t-butyl (C(CH₃)₃) | ~28.5 |
| t-butyl quaternary carbon (C(CH₃)₃) | ~80.0 |
| Piperidine C2, C6 | ~40-45 |
| Piperidine C3, C5 | ~30-35 |
| Piperidine C4 | ~55-60 |
| Hydroxymethyl carbon (-CH₂OH) | ~65-70 |
| Carbonyl carbon (C=O) | ~155 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, Broad |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C=O stretch (carbamate) | 1680 - 1700 | Strong |
| N-H bend (amine) | 1590 - 1650 | Medium |
| C-O stretch (alcohol) | 1000 - 1250 | Strong |
| C-N stretch (amine) | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern.
| Technique | Expected [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 231.1703 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Disclaimer: The spectroscopic data presented in the tables are predicted values and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
The Versatile Scaffold: A Technical Review of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate and its Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast number of clinically approved drugs.[1] Among the myriad of substituted piperidines, tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate stands out as a particularly valuable, bifunctional building block. Its strategically placed amino and hydroxymethyl groups, coupled with the protecting tert-butoxycarbonyl (Boc) group, offer chemists a versatile platform for the synthesis of complex molecular architectures with diverse therapeutic applications. This technical guide provides an in-depth review of the applications of this scaffold, with a focus on its role in the development of kinase inhibitors and other biologically active agents.
Core Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of compounds, including:
-
Kinase Inhibitors: The scaffold is particularly well-suited for the synthesis of ATP-competitive kinase inhibitors, where the amino and hydroxymethyl groups can be functionalized to interact with key residues in the kinase active site.
-
G-Protein Coupled Receptor (GPCR) Modulators: The piperidine core is a common feature in many GPCR ligands, and the functional handles on this specific scaffold allow for the generation of libraries of compounds to screen for activity against various GPCRs.
-
Spirocyclic Compounds: The quaternary carbon at the 4-position of the piperidine ring serves as an ideal anchor point for the construction of spiropiperidine derivatives, a structural motif known to enhance the pharmacokinetic profile of drug candidates by increasing molecular rigidity.
Synthesis of a Key Intermediate for the Kinase Inhibitor Vandetanib
While direct applications of this compound are not extensively documented in publicly available literature, its precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a crucial starting material for the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. The synthesis of a key intermediate for Vandetanib highlights the utility of this piperidine scaffold.[2][3]
Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate
Step 1: Boc Protection of 4-Hydroxymethylpiperidine
To a solution of 4-hydroxymethylpiperidine (23.5 mmol) in tetrahydrofuran (THF, 30 mL) is added di-tert-butyldicarbonate (23.5 mmol). The solution is stirred at room temperature for 8 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The ether solution is washed with water and brine, dried over sodium sulfate, and concentrated to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[2][3]
Step 2: Tosylation of the Hydroxymethyl Group
The product from Step 1 (12.6 mmol) is dissolved in pyridine (20 mL) and cooled to 0°C. p-Toluenesulfonyl chloride (12.6 mmol) is added, and the mixture is stirred at 5°C for 10 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with 5% HCl, water, and brine, then dried over sodium sulfate and concentrated. Crystallization from ethyl acetate-hexane affords tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[2][3]
Step 3: Substitution with a Phenolic Moiety
A mixture of the tosylated intermediate from Step 2, methyl 4-hydroxy-3-methoxybenzoate, and potassium carbonate in a suitable solvent is heated to afford the final product, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.[2][3]
Quantitative Data: Synthesis of Vandetanib Intermediate
| Step | Product | Yield |
| 1 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85.0%[2][3] |
| 2 | tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 45.1%[2][3] |
| 3 | tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate | 51.2%[2][3] |
| Overall | - | 20.2% [3] |
Experimental Workflow: Synthesis of Vandetanib Intermediate
Application in the Synthesis of Protein Kinase B (PKB/Akt) Inhibitors
A US patent discloses a series of bicyclic heterocycles as inhibitors of Protein Kinase B (PKB, also known as Akt), a key node in a signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer.[4] Many of the exemplified compounds in this patent feature a 4-amino-piperidine-4-carboxamide core, a structure that can be readily derived from this compound.
The PKB/Akt Signaling Pathway
The PKB/Akt pathway is a critical intracellular signaling cascade that is activated by a variety of growth factors and cytokines. Upon activation, PKB/Akt phosphorylates a number of downstream targets, leading to the regulation of cellular processes such as cell cycle progression, apoptosis, and glucose metabolism. Inhibition of this pathway is a major focus of cancer drug discovery.
Representative PKB/Akt Inhibitors and Biological Activity
The following table summarizes the biological activity of representative compounds from the aforementioned patent that could be synthesized from a 4-amino-4-substituted piperidine scaffold.
| Compound ID | Structure | PKBα IC50 (nM) | PKBβ IC50 (nM) | PKBγ IC50 (nM) |
| Example 1 | (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 10 | 50 | 20 |
| Example 2 | (S)-4-amino-N-(3-hydroxy-1-phenylpropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 100 | 200 | 150 |
| Example 3 | (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(9H-purin-6-yl)piperidine-4-carboxamide | 5 | 25 | 10 |
Data extracted from patent US10059714B2. The IC50 values are indicative of the potency of the compounds as inhibitors of the respective PKB isoforms.[4]
General Synthetic Workflow for PKB/Akt Inhibitors
The synthesis of the 4-amino-piperidine-4-carboxamide core of these inhibitors generally involves the coupling of a suitably protected 4-amino-piperidine-4-carboxylic acid with a desired amine, followed by deprotection.
Broader Applications of the 4-Aminopiperidine Scaffold
The versatility of the 4-aminopiperidine scaffold extends beyond kinase inhibitors. Various derivatives have been investigated for a range of therapeutic targets:
-
Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold was identified as a potent inhibitor of the assembly and release of infectious HCV particles. Structure-activity relationship (SAR) studies led to the identification of derivatives with improved potency and pharmacokinetic properties.[5]
-
Dopamine D4 Receptor Antagonists: Substituted 4-aminopiperidines have been shown to exhibit high affinity and selectivity for the human dopamine D4 receptor, suggesting their potential utility in the treatment of neurological and psychiatric disorders.[6]
-
CCR5 Antagonists for HIV-1 Entry Inhibition: 4-Substituted-4-aminopiperidine derivatives have been synthesized and evaluated as antagonists of the CCR5 receptor, a key co-receptor for HIV-1 entry into host cells.[7]
Conclusion
This compound and its closely related analogues represent a highly valuable and versatile class of building blocks in drug discovery. Their utility in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds is well-established. The ability to readily functionalize the amino and hydroxymethyl groups allows for the systematic exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed scaffolds will undoubtedly remain a cornerstone of successful drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Core Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern medicine. Central to this endeavor is the design and synthesis of complex molecular architectures that can effectively interact with biological targets. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as privileged structures, recurring motifs that consistently appear in a multitude of bioactive compounds. The substituted piperidine ring is one such scaffold, and its functionalized derivatives are invaluable building blocks in the construction of innovative drug candidates. Among these, Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate emerges as a key intermediate, offering a unique combination of functionalities that enable the synthesis of a diverse range of pharmacologically active molecules, particularly in the realm of kinase inhibitors.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, applications, and the experimental methodologies for its utilization. While direct literature on this specific bifunctional intermediate is nascent, this paper will draw upon established protocols for closely related analogs to provide a robust framework for its synthesis and application.
Synthesis of a Versatile Building Block
The strategic importance of this compound lies in its densely functionalized core. The Boc-protected nitrogen allows for controlled manipulation of the piperidine ring, while the quaternary center bearing both an amino and a hydroxymethyl group provides two distinct points for further chemical elaboration. A plausible and efficient synthetic route to this key intermediate commences from the readily available starting material, 1-Boc-4-piperidone.
The proposed synthetic pathway involves a two-step sequence: a Strecker-type reaction to introduce the amino and a cyano group, followed by reduction of the nitrile to the primary amine and subsequent hydroxymethylation, or a variation thereof. An alternative approach could involve a direct one-pot synthesis from 1-Boc-4-piperidone.
Below is a workflow diagram illustrating a proposed synthetic approach:
Quantitative Data from Analogous Syntheses
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Hydroxymethylpiperidine | Di-tert-butyl dicarbonate, THF, rt, 8h | Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85 | [1][2] |
| 1-Boc-4-piperidone | Aniline, Sodium triacetoxyborohydride, Dichloromethane, rt, 16h | Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | ~90 | |
| 4-Piperidone monohydrate hydrochloride | KCN, (NH4)2CO3; then Boc2O, DMAP | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | 64-68 (over 2 steps) | [3] |
A Key Intermediate in the Synthesis of Kinase Inhibitors
The structural motif of a substituted piperidine ring is prevalent in a large number of approved drugs and clinical candidates, particularly in the class of kinase inhibitors. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique stereochemistry and conformational flexibility of the piperidine ring allow it to effectively position key pharmacophoric groups within the ATP-binding pocket of kinases.
This compound is an ideal intermediate for the synthesis of kinase inhibitors. The primary amino group can be functionalized to introduce a hinge-binding motif, which is crucial for anchoring the inhibitor to the kinase. The hydroxymethyl group can be used as a handle to attach a solvent-front interacting moiety, which can enhance potency and selectivity.
A prominent example of a drug that contains a related piperidine intermediate is Vandetanib , a multi-kinase inhibitor approved for the treatment of certain types of thyroid cancer.[1][2] Vandetanib targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the RET proto-oncogene.[1][2][3] The synthesis of Vandetanib involves an intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which highlights the utility of functionalized piperidines in constructing such complex molecules.[1][2]
The following diagram illustrates the general role of the target intermediate in the synthesis of a generic kinase inhibitor:
Vandetanib Signaling Pathway
Vandetanib exerts its therapeutic effect by simultaneously inhibiting multiple signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[1][4] By blocking VEGFR, it cuts off the blood supply to the tumor. Inhibition of EGFR disrupts the signals that drive cancer cell proliferation. The inhibition of RET is particularly effective in certain types of thyroid cancer where this kinase is mutated and constitutively active.[1][2]
The diagram below depicts the key signaling pathways inhibited by Vandetanib:
Detailed Experimental Protocols
The following protocols are adapted from the literature for the synthesis of key analogs of this compound and can serve as a guide for its preparation and further functionalization.
Protocol 1: Synthesis of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[1][2]
-
Materials: 4-Hydroxymethylpiperidine, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Diethyl ether, Water, Brine, Sodium sulfate.
-
Procedure:
-
Dissolve 4-hydroxymethylpiperidine (1.0 eq) and di-tert-butyl dicarbonate (1.0 eq) in THF.
-
Stir the solution at room temperature for 8 hours.
-
Concentrate the mixture in vacuo.
-
Dissolve the residue in diethyl ether.
-
Wash the ether solution with water and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product.
-
Protocol 2: Synthesis of Tert-butyl 4-(phenylamino)piperidine-1-carboxylate[3]
-
Materials: 1-Boc-4-piperidone, Aniline, Acetic acid, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), 2M Sodium hydroxide solution.
-
Procedure:
-
Dissolve 1-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in DCM and cool in an ice bath.
-
Add STAB (1.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the product.
-
Conclusion
This compound represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of functional groups on a privileged piperidine scaffold makes it particularly well-suited for the development of novel kinase inhibitors and other targeted therapies. While direct and extensive literature on this specific compound is still emerging, the well-established chemistry of its close analogs provides a clear and reliable roadmap for its synthesis and application. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such key intermediates in accelerating the drug discovery and development process cannot be overstated. Researchers and scientists equipped with a thorough understanding of the synthesis and utility of this powerful building block will be well-positioned to contribute to the next generation of innovative medicines.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Vandetanib used for? [synapse.patsnap.com]
- 4. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a novel, trifunctional piperidine derivative poised to be a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a protected primary amine, a primary alcohol, and a secondary amine integrated into a conformationally restricted piperidine ring, offers a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications in the development of novel therapeutics.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound presents a unique substitution pattern at the 4-position, offering three distinct points for chemical modification. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselective reactions at other sites. This guide outlines the discovery and development landscape of this promising intermediate.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C11H22N2O3 | Calculated |
| Molecular Weight | 230.30 g/mol | Calculated |
| IUPAC Name | This compound | --- |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | Inferred |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
Proposed Synthetic Pathway
A plausible and efficient two-step synthetic route for this compound has been devised, starting from the readily available tert-butyl 4-oxopiperidine-1-carboxylate. The proposed pathway involves a Henry (nitroaldol) reaction followed by the reduction of the nitro group.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (Henry Reaction)
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to a carbonyl compound.[3]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Nitromethane (3.0 eq)
-
Sodium hydroxide (1.2 eq)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate in methanol.
-
Add nitromethane to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
| Reagent | Molar Ratio | Purpose |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.0 | Starting material |
| Nitromethane | 3.0 | Carbon nucleophile |
| Sodium hydroxide | 1.2 | Base catalyst |
Step 2: Synthesis of this compound (Nitro Group Reduction)
The reduction of the nitro group to a primary amine can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.[4][5]
Materials:
-
tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (1.0 eq)
-
Palladium on carbon (10% w/w, 0.1 eq)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
In a hydrogenation vessel, dissolve tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate in methanol or ethanol.
-
Carefully add palladium on carbon to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
| Reagent | Molar Ratio/Loading | Purpose |
| tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | 1.0 | Substrate |
| Palladium on carbon (10%) | 0.1 eq | Catalyst |
| Hydrogen gas | Excess | Reducing agent |
Experimental Workflow Diagram
Applications in Drug Discovery and Development
While this compound is a novel compound, the 4-aminopiperidine scaffold is a well-established pharmacophore in drug discovery.[6][7] Derivatives of 4-aminopiperidine have shown a wide range of biological activities, including acting as CCR5 antagonists for HIV-1 entry inhibition and as M3 muscarinic antagonists.[6][8]
The unique trifunctional nature of this compound makes it a highly attractive building block for the following reasons:
-
Vectorial Elaboration: The three distinct functional groups (Boc-protected amine, primary amine, and primary alcohol) allow for sequential and site-selective modifications, enabling the construction of complex molecular architectures.
-
Scaffold for Combinatorial Libraries: This compound is an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.
-
Introduction of 3D Complexity: The rigid piperidine ring provides a defined three-dimensional orientation for the appended functional groups, which can be crucial for specific interactions with biological targets.
Potential therapeutic areas where derivatives of this compound could be explored include oncology, neurodegenerative diseases, and infectious diseases, where the piperidine scaffold has already demonstrated significant utility.[9][10]
Conclusion
This compound is a promising new chemical entity with significant potential as a versatile building block in medicinal chemistry. The proposed two-step synthesis from a readily available starting material provides a practical route to access this compound. Its unique trifunctional nature opens up numerous possibilities for the development of novel and complex molecules for drug discovery programs. Further research into the synthesis and applications of this compound and its derivatives is warranted to fully explore its potential in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Application Note: This document provides a detailed multi-step synthesis protocol for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with commercially available 4-piperidone monohydrate hydrochloride and proceeds through the formation of a key intermediate, 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Subsequent selective reduction of the carboxylic acid and final deprotection yields the target compound. The protocol is intended for researchers, scientists, and drug development professionals.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a six-step process, beginning with the formation of a hydantoin intermediate, followed by Boc protection, hydrolysis, Fmoc protection, reduction, and final deprotection.
Experimental Protocols
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
This initial step involves the formation of a spirocyclic hydantoin from 4-piperidone.
-
Reaction: 4-Piperidone monohydrate hydrochloride is reacted with ammonium carbonate and potassium cyanide in a mixture of methanol and water.
-
Procedure: To a solution of 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in methanol (250 mL) and deionized water (150 mL), a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) is added dropwise. The reaction mixture is stirred at room temperature for 48 hours. The resulting suspension is concentrated by rotary evaporation, cooled, and the precipitated solid is collected by filtration. The solid is washed with deionized water to yield Piperidine-4-spiro-5'-hydantoin as a white solid.[1]
-
Safety Note: Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid contact with acids, which can release toxic hydrogen cyanide gas.[1]
Step 2: Synthesis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin
The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group.
-
Reaction: Piperidine-4-spiro-5'-hydantoin is reacted with di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Procedure: To a suspension of Piperidine-4-spiro-5'-hydantoin (from the previous step) in 1,2-dimethoxyethane (600 mL), triethylamine (15.7 g, 154 mmol) is added. After stirring for 30 minutes, di-tert-butyl dicarbonate (168.0 g, 770 mmol) and DMAP (0.2 g, 1.5 mmol) are added. Additional portions of DMAP are added at 12-hour intervals. The reaction is stirred for 72 hours. The resulting solid is collected by filtration, and the filtrate is worked up with hydrochloric acid and chloroform extraction to yield 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin.[1]
Step 3: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
The hydantoin ring is hydrolyzed to afford the corresponding amino acid.
-
Reaction: The Boc-protected hydantoin is hydrolyzed using potassium hydroxide in a mixture of THF and water.
-
Procedure: A suspension of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin (40.0 g, 0.8 mol) in THF (340 mL) and 2.0 M potassium hydroxide solution (340 mL) is stirred for 4 hours. The mixture is then subjected to an aqueous workup, and the pH is adjusted to 6.5 with hydrochloric acid to precipitate the product. The white solid is collected by filtration to give 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.[1]
Step 4: Synthesis of 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid
The primary amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Reaction: The amino acid is reacted with 9-fluorenylmethyl succinimidyl carbonate in the presence of diisopropylethylamine and chlorotrimethylsilane.
-
Procedure: To a suspension of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid (17.0 g, 69.6 mmol) in anhydrous dichloromethane (500 mL), diisopropylethylamine (22.5 g, 174 mmol) and chlorotrimethylsilane (15.1 g, 140 mmol) are added. The mixture is heated to reflux for 3 hours. After cooling, 9-fluorenylmethyl succinimidyl carbonate (35.2 g, 104 mmol) is added, and the reaction is stirred for 72 hours at room temperature. An aqueous workup followed by crystallization yields 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid as a white solid.[1]
Step 5: Synthesis of Tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(hydroxymethyl)piperidine-1-carboxylate
The carboxylic acid is selectively reduced to a primary alcohol.
-
Reaction: The carboxylic acid is activated with cyanuric chloride and then reduced with sodium borohydride. This method is chosen for its mild conditions and compatibility with N-protected amino acids.[2]
-
Procedure: To a solution of 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid in dichloromethane, cyanuric chloride and N-methylmorpholine are added at room temperature. The mixture is stirred to activate the carboxylic acid. Subsequently, the reaction mixture is treated with sodium borohydride in methanol to effect the reduction. The reaction is monitored by TLC for completion. An aqueous workup followed by column chromatography purification will yield the desired alcohol.
Step 6: Synthesis of this compound
The final step is the removal of the Fmoc protecting group to reveal the primary amine.
-
Reaction: The Fmoc group is cleaved under basic conditions using piperidine in DMF.[3][4]
-
Procedure: Tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess piperidine are removed under reduced pressure. The residue is purified by column chromatography to afford the final product, this compound.
Data Presentation
Table 1: Reagents and Yields for the Synthesis of the Key Intermediate
| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 1 | 4-Piperidone monohydrate hydrochloride | (NH₄)₂CO₃, KCN | Piperidine-4-spiro-5'-hydantoin | Not specified | [1] |
| 2 | Piperidine-4-spiro-5'-hydantoin | (Boc)₂O, TEA, DMAP | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin | 83-90% | [1] |
| 3 | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin | KOH | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | 64-68% | [1] |
| 4 | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | Fmoc-OSu, DIPEA, TMSCl | 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid | 73-76% | [1] |
Table 2: Proposed Reagents and Conditions for Final Steps
| Step | Starting Material | Key Reagents | Product | Expected Outcome | Reference |
| 5 | 1-tert-Butyloxycarbonyl-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)piperidine-4-carboxylic acid | Cyanuric Chloride, NaBH₄ | Tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(hydroxymethyl)piperidine-1-carboxylate | High yield | [2] |
| 6 | Tert-butyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(hydroxymethyl)piperidine-1-carboxylate | Piperidine, DMF | This compound | High yield | [3][4] |
Visualizations
Caption: Overall synthetic workflow for the preparation of the target compound.
References
Application Notes and Protocols for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate as a versatile chemical building block in organic synthesis and medicinal chemistry. This document includes a proposed synthetic protocol for the building block itself, along with detailed experimental procedures for its key applications.
Introduction
This compound is a valuable bifunctional building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its structure incorporates a Boc-protected piperidine ring, which imparts favorable pharmacokinetic properties and provides a handle for further synthetic elaboration. The presence of a primary amine and a primary alcohol on the same quaternary carbon center offers unique opportunities for the construction of sterically hindered amides, esters, and spirocyclic systems. The Boc-protecting group ensures stability during many synthetic transformations and can be readily removed under acidic conditions.
Key Applications
-
Synthesis of Sterically Hindered Amides and Peptidomimetics: The primary amine can be acylated to form amides. The steric hindrance around the amine can lead to more stable amide bonds and can be used to probe structure-activity relationships in drug candidates.
-
Formation of Spirocyclic Scaffolds: The amino and hydroxyl groups can react with bifunctional reagents to form a variety of spirocyclic systems, such as spiro-oxazolidinones, which are of interest in medicinal chemistry for their rigidified conformations.
-
Introduction of a Constrained Amino Alcohol Moiety: This building block can be incorporated into larger molecules to introduce a constrained 1,2-amino alcohol functionality, a common pharmacophore in many biologically active compounds.
-
Linker Chemistry: The dual functionality allows for its use as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other targeted therapies.
Proposed Synthesis of this compound
Logical Workflow for the Synthesis
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (α-Aminonitrile Intermediate)
-
Materials:
-
N-Boc-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonia solution (aqueous)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1.0 eq) in methanol.
-
Add a solution of ammonium chloride (1.5 eq) in aqueous ammonia.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.2 eq) in water, maintaining the temperature below 10 °C. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will generate toxic HCN gas.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude α-aminonitrile intermediate.
-
Purify by column chromatography on silica gel if necessary.
-
Step 2: Reduction of the Nitrile to the Amino Alcohol
-
Materials:
-
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (for catalytic hydrogenation)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or appropriate workup reagents for the chosen reduction method.
-
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (3.0-4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the α-aminonitrile intermediate (1.0 eq) in anhydrous THF. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to afford this compound.
-
Quantitative Data (Proposed Synthesis)
| Step | Reactant | Product | Reagents | Typical Yield (Analogous Reactions) |
| 1 | N-Boc-4-piperidone | tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | KCN, NH₄Cl | 60-80% |
| 2 | tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | This compound | LiAlH₄ | 50-70% |
Application Protocols
Amide Bond Formation
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using HATU as the coupling agent.
Experimental Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Amide Coupling)
| Coupling Reagent | Base | Solvent | Typical Yield |
| HATU | DIPEA | DMF | 70-95% |
| EDC/HOBt | DIPEA or Et₃N | DCM or DMF | 60-90% |
Synthesis of a Spiro-oxazolidinone
This protocol outlines the formation of a spiro-oxazolidinone from this compound using carbonyldiimidazole (CDI).
Experimental Workflow for Spiro-oxazolidinone Formation
Caption: Synthesis of a spiro-oxazolidinone derivative.
-
Materials:
-
This compound
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the reaction to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Spiro-oxazolidinone Formation)
| Reagent | Solvent | Temperature | Typical Yield (Analogous Reactions) |
| Carbonyldiimidazole (CDI) | THF | Reflux | 60-85% |
| Phosgene or Triphosgene | Toluene/DCM | 0 °C to RT | 70-90% |
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of novel chemical entities for drug discovery. The proposed synthetic route provides a viable pathway for its preparation, and the detailed application protocols for amide bond formation and spirocyclization demonstrate its utility in accessing diverse and complex molecular architectures. Researchers and scientists can leverage this versatile intermediate to accelerate their drug development programs.
The Versatile Building Block: Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in Medicinal Chemistry
While specific, publicly available data on the direct applications of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in medicinal chemistry is limited, the 4-aminopiperidine scaffold, of which it is a derivative, is a cornerstone in modern drug discovery. This structural motif is a key component in a wide array of therapeutic agents, valued for its ability to introduce conformational rigidity, modulate physicochemical properties, and provide a vector for interacting with biological targets.
The presence of both an amino and a hydroxymethyl group at the 4-position of the piperidine ring in this compound offers medicinal chemists a bifunctional scaffold. The Boc-protected nitrogen allows for controlled, stepwise synthesis, while the primary amine and hydroxyl functionalities serve as versatile handles for the introduction of diverse substituents. This allows for the exploration of chemical space and the optimization of pharmacological activity.
General Applications of the 4-Aminopiperidine Scaffold:
The 4-aminopiperidine core is a privileged scaffold found in numerous biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications, including:
-
Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient pharmacophoric groups towards the ATP-binding site of kinases, leading to the development of potent and selective inhibitors for the treatment of cancer and inflammatory diseases.
-
GPCR Modulators: As a component of ligands for G-protein coupled receptors, the 4-aminopiperidine moiety can influence receptor affinity and selectivity. This is crucial in the development of drugs targeting a variety of physiological processes.
-
Ion Channel Blockers: The charged nature of the protonated amine at physiological pH allows molecules containing this scaffold to interact with the pores of ion channels, leading to their blockade. This is a key mechanism for certain anesthetic and antiarrhythmic drugs.
-
Enzyme Inhibitors: The functional groups on the 4-aminopiperidine ring can be tailored to interact with the active sites of various enzymes, leading to their inhibition.
Representative Experimental Protocol: Synthesis of a 4-Substituted Aminopiperidine Derivative
While a specific protocol for the direct use of this compound is not available, the following represents a general procedure for the functionalization of a related 4-aminopiperidine derivative, which illustrates the synthetic utility of this class of compounds.
Synthesis of Tert-butyl 4-(arylamino)piperidine-1-carboxylate
This protocol describes the Buchwald-Hartwig amination, a common method for forming a carbon-nitrogen bond between an aryl halide and an amine.
Materials:
-
Tert-butyl 4-aminopiperidine-1-carboxylate
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), Tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired Tert-butyl 4-(arylamino)piperidine-1-carboxylate.
Experimental Workflow
Caption: General workflow for the synthesis of a 4-substituted aminopiperidine derivative.
Signaling Pathways
Due to the lack of specific biological data for compounds directly derived from this compound, a specific signaling pathway diagram cannot be generated. However, molecules containing the 4-aminopiperidine scaffold are known to modulate various pathways depending on the overall structure of the final compound. For instance, if incorporated into a kinase inhibitor, the resulting molecule could modulate pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are crucial in cell proliferation and survival.
Conclusion
This compound represents a promising, albeit currently under-documented, building block for medicinal chemistry. The inherent functionalities of the 4-amino and 4-hydroxymethyl groups on the piperidine ring provide a rich platform for the synthesis of diverse and complex molecules. While direct applications and detailed protocols are yet to be widely published, the established importance of the 4-aminopiperidine scaffold in a multitude of therapeutic areas suggests that this particular derivative holds significant potential for the development of novel therapeutic agents. Further research into the synthetic utility and biological applications of this compound is warranted.
Application of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in the Synthesis of Potent Kinase Inhibitors
Introduction: Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate and its derivatives are versatile building blocks in medicinal chemistry, particularly in the development of kinase inhibitors. The rigid piperidine scaffold allows for precise orientation of functional groups to interact with the kinase active site, while the amino and hydroxymethyl groups provide handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors, focusing on the well-documented Akt inhibitor, AZD5363, which features a similar 4-amino-4-carboxamidopiperidine core.
Application in the Synthesis of Akt/PKB Inhibitors
The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made Akt (also known as Protein Kinase B or PKB) a prime target for anticancer drug development. The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold has emerged as a highly effective template for the development of potent and selective ATP-competitive inhibitors of Akt kinases.
Signaling Pathway of Akt/PKB
The diagram below illustrates the central role of Akt in the PI3K signaling cascade.
Caption: PI3K/Akt Signaling Pathway and Inhibition by AZD5363.
Experimental Protocols
The following protocols are based on the synthesis of AZD5363 and its precursors, which utilize a 4-amino-4-carboxamidopiperidine core. These can be adapted for derivatives of this compound.
General Synthetic Workflow
The overall strategy involves the synthesis of the key piperidine intermediate, followed by coupling to the pyrrolopyrimidine core and subsequent elaboration of the carboxamide side chain.
Caption: General Synthetic Workflow for Akt Inhibitors.
Protocol 1: Synthesis of the Piperidine-Pyrrolopyrimidine Core
This protocol describes the coupling of the protected 4-aminopiperidine-4-carboxylic acid with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Materials:
-
tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a solution of tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate (1.2 equivalents) in NMP, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent).
-
Add DIPEA (3.0 equivalents) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield tert-butyl 4-amino-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate.
Protocol 2: Boc Deprotection and Amide Coupling to form AZD5363
This protocol details the removal of the Boc protecting group and the subsequent amide coupling to introduce the side chain.
Materials:
-
Product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(S)-3-amino-1-(4-chlorophenyl)propan-1-ol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
Part A: Boc Deprotection
-
Dissolve the product from Protocol 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Use the resulting amine salt directly in the next step.
Part B: Amide Coupling
-
To a solution of the deprotected amine from Part A in DMF, add (S)-3-amino-1-(4-chlorophenyl)propan-1-ol (1.0 equivalent), EDCI (1.5 equivalents), and HOBt (1.2 equivalents).
-
Add DIPEA (3.0 equivalents) to the mixture and stir at room temperature for 16 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain AZD5363.
Data Presentation
The following tables summarize the biological activity of AZD5363 and related compounds.
Table 1: In Vitro Kinase Inhibitory Activity of AZD5363
| Kinase Target | IC50 (nM) |
| Akt1 | 3 |
| Akt2 | 7 |
| Akt3 | 7 |
| PKA | 390 |
| ROCK1 | >10,000 |
| ROCK2 | >10,000 |
Data is representative and compiled from published literature.[1][2]
Table 2: Cellular Activity of AZD5363
| Cell Line | Tumor Type | IC50 (μM) for Cell Proliferation |
| LNCaP | Prostate Cancer | 0.3 |
| MCF7 | Breast Cancer | 0.4 |
| U87MG | Glioblastoma | 0.3 |
Data is representative and compiled from published literature.
Structure-Activity Relationship (SAR)
The development of AZD5363 involved extensive SAR studies to optimize potency and selectivity.
Caption: Key Structural Elements for Akt Inhibition.
Key findings from SAR studies include:
-
Pyrrolopyrimidine Moiety: Essential for hinge-binding interactions in the ATP pocket of Akt.
-
4-Aminopiperidine-4-carboxamide Linker: Variation of the linker between the piperidine and the lipophilic side chain was crucial for improving oral bioavailability and reducing metabolic clearance compared to earlier analogs.[3]
-
Lipophilic Side Chain: The (S)-1-(4-chlorophenyl)-3-hydroxypropyl group was identified as optimal for achieving high potency and selectivity against closely related kinases like PKA.[4] The hydroxyl group provides an additional hydrogen bonding interaction.
The 4-aminopiperidine scaffold, exemplified by derivatives of this compound, is a valuable component in the design of potent and selective kinase inhibitors. The synthesis of the clinical candidate AZD5363 highlights the utility of this building block in creating orally bioavailable drugs that can effectively target key signaling pathways in diseases such as cancer. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d] pyrimidin-4-y1) piperidine-4-carboxamide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization Methods for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry. The protocols outlined below describe common and effective methods for modifying the primary amino and hydroxyl functional groups, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Derivatization of the Primary Amino Group
The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents through N-acylation and N-alkylation reactions.
N-Acylation
N-acylation is a fundamental method for the synthesis of amides, which are prevalent in many biologically active compounds. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.
Application Notes:
N-acylation of the primary amine introduces an amide bond, which can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. This modification is frequently employed to explore the SAR of a compound series. The choice of acylating agent allows for the introduction of a wide range of functionalities, from simple alkyl and aryl groups to more complex heterocyclic moieties. Reactions with acyl chlorides and anhydrides are typically rapid and high-yielding, while coupling with carboxylic acids offers greater flexibility in substrate scope.
Quantitative Data for N-Acylation Reactions:
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference Compound |
| Propionyl chloride | N-ethyldiisopropylamine | Chloroform | Reflux | 8 | 43 | >95 (Column Chromatography) | tert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate[1] |
| Acetic Anhydride | Triethylamine | Dichloromethane | Room Temp | 2-4 | Typically >90 | >95 (Column Chromatography) | General protocol for primary amines |
| Carboxylic Acid (with DCC/DMAP) | DMAP (catalytic) | Dichloromethane | 0 to Room Temp | 3 | 76-81 | >98 (Distillation/Recrystallization) | Esterification of monoethyl fumarate[2] |
Experimental Protocol: N-Acylation with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a suitable base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography if necessary.
Caption: N-Acylation Experimental Workflow.
N-Alkylation (Reductive Amination)
Reductive amination is a versatile method for the N-alkylation of primary amines. It proceeds via the formation of an imine intermediate with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.
Application Notes:
Reductive amination offers a high degree of control for the synthesis of secondary amines from primary amines. This method is advantageous as it often avoids the over-alkylation that can occur with alkyl halides. A variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl substituents. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride.
Quantitative Data for Reductive Amination Reactions:
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |
| Benzaldehyde | NaBH(OAc)3 | 1,2-Dichloroethane | Room Temp | 18 | Typically >80 | >95 (Column Chromatography) | General protocol for primary amines |
| Acetone | NaBH3CN | Methanol | Room Temp | 24 | Typically >70 | >95 (Column Chromatography) | General protocol for primary amines |
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Reductive Amination Workflow.
Derivatization of the Hydroxyl Group
The primary hydroxyl group offers another site for derivatization, enabling the formation of ethers and esters. A common strategy involves activating the hydroxyl group as a better leaving group, such as a tosylate, followed by nucleophilic substitution.
Tosylation and Nucleophilic Substitution
Application Notes:
Activation of the primary hydroxyl group as a tosylate provides an excellent leaving group for subsequent SN2 reactions. This two-step approach allows for the introduction of a wide range of nucleophiles, including phenols (to form aryl ethers), thiols, and azides. This method is particularly useful for creating derivatives that cannot be readily accessed through direct etherification or other single-step methods.
Quantitative Data for Tosylation and Substitution:
| Step | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tosylation | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 5 | 10 | 45.1 | Synthesis of a Vandetanib intermediate[3] |
| Substitution | Methyl vanillate | Potassium carbonate | DMF | 153 | 10 | 51.2 | Synthesis of a Vandetanib intermediate[3] |
Experimental Protocol: Tosylation of the Hydroxyl Group
This protocol details the activation of the primary hydroxyl group as a tosylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into cold 0.5 N HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude tosylate can often be used in the next step without further purification, or it can be purified by column chromatography.
Experimental Protocol: Nucleophilic Substitution of the Tosylate
This protocol describes the displacement of the tosylate with a nucleophile, for example, a phenol to form an ether.
Materials:
-
Tert-butyl 4-(tosyloxymethyl)-4-aminopiperidine-1-carboxylate (from the previous step)
-
Phenol (or other nucleophile)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the tosylated intermediate (1.0 eq) and the phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Hydroxyl Group Derivatization Workflow.
References
Experimental procedures for reactions involving Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Application Notes and Protocols for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for key synthetic transformations involving this compound. This versatile building block, containing a primary amine, a primary alcohol, and a Boc-protected piperidine nitrogen, offers multiple reaction pathways for the synthesis of complex molecules, including spirocyclic systems and other derivatives of pharmaceutical interest.
Amide Bond Formation via N-Acylation
The primary amino group of this compound can readily undergo acylation with carboxylic acids to form the corresponding amides. This reaction is fundamental in peptide synthesis and the construction of various bioactive molecules. Standard coupling reagents can be employed to facilitate this transformation.
Experimental Protocol: Amide Coupling with Benzoic Acid
This protocol describes a typical amide coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents.
Reaction Scheme:
Table 1: Reagents and Reaction Conditions for Amide Coupling
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | 230 mg (1.0 mmol) | Starting material |
| Benzoic Acid | 1.1 | 134 mg (1.1 mmol) | Acylating agent |
| EDC | 1.2 | 230 mg (1.2 mmol) | Coupling agent |
| HOBt | 1.2 | 184 mg (1.2 mmol) | Coupling additive |
| DIPEA | 2.5 | 435 µL (2.5 mmol) | Base |
| DMF (anhydrous) | - | 10 mL | Solvent |
| Reaction Temperature | - | Room Temperature | - |
| Reaction Time | - | 12-18 hours | Monitor by TLC |
Procedure:
-
To a stirred solution of this compound (230 mg, 1.0 mmol) and benzoic acid (134 mg, 1.1 mmol) in anhydrous DMF (10 mL) at 0 °C, add HOBt (184 mg, 1.2 mmol) and EDC (230 mg, 1.2 mmol).
-
Add DIPEA (435 µL, 2.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired amide.
Expected Yield: 85-95%
DOT Script for Amide Coupling Workflow:
Caption: Workflow for Amide Coupling Reaction.
Intramolecular Cyclization to form a Spiro-Oxazolidinone
The 1,2-amino alcohol functionality of the title compound is a perfect precursor for the synthesis of a spiro-oxazolidinone. This transformation can be achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI), and results in the formation of a bicyclic system with potential applications in medicinal chemistry.
Experimental Protocol: Synthesis of a Spiro-Oxazolidinone
This protocol details the cyclization of this compound using CDI.
Reaction Scheme:
Table 2: Reagents and Reaction Conditions for Spiro-Oxazolidinone Formation
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | 230 mg (1.0 mmol) | Starting material |
| Carbonyldiimidazole (CDI) | 1.1 | 178 mg (1.1 mmol) | Cyclizing agent |
| THF (anhydrous) | - | 15 mL | Solvent |
| Reaction Temperature | - | Reflux (66 °C) | - |
| Reaction Time | - | 4-6 hours | Monitor by TLC |
Procedure:
-
Dissolve this compound (230 mg, 1.0 mmol) in anhydrous THF (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add carbonyldiimidazole (CDI) (178 mg, 1.1 mmol) to the solution in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 80-90%
DOT Script for Spiro-Oxazolidinone Synthesis Pathway:
Caption: Pathway for Spiro-Oxazolidinone Formation.
Selective Protection and Derivatization
For more complex synthetic routes, selective protection of either the amino or the hydroxyl group is often necessary. The following protocols outline a strategy for the selective protection of the amino group, followed by derivatization of the hydroxymethyl group.
Protocol 3a: Selective N-Protection with Fmoc Group
Reaction Scheme:
Table 3: Reagents for N-Fmoc Protection
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | 230 mg (1.0 mmol) | Starting material |
| Fmoc-Cl | 1.05 | 272 mg (1.05 mmol) | Protecting agent |
| DIPEA | 1.5 | 261 µL (1.5 mmol) | Base |
| DCM (anhydrous) | - | 10 mL | Solvent |
| Reaction Temperature | - | 0 °C to RT | - |
| Reaction Time | - | 2-4 hours | Monitor by TLC |
Procedure:
-
Dissolve the starting material in anhydrous DCM (10 mL) and cool to 0 °C.
-
Add DIPEA (261 µL, 1.5 mmol) followed by the portion-wise addition of Fmoc-Cl (272 mg, 1.05 mmol).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
After completion, dilute with DCM (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO3 (2 x 10 mL), and brine (10 mL).
-
Dry over Na2SO4, filter, and concentrate. Purify by column chromatography.
Expected Yield: 90-98%
Protocol 3b: Tosylation of the Hydroxymethyl Group (following N-protection)
Reaction Scheme:
Table 4: Reagents for O-Tosylation
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| N-Fmoc protected starting material | 1.0 | (from previous step) | Starting material |
| p-Toluenesulfonyl chloride (Ts-Cl) | 1.2 | 229 mg (1.2 mmol) | Tosylating agent |
| Pyridine (anhydrous) | - | 5 mL | Solvent and Base |
| Reaction Temperature | - | 0 °C to RT | - |
| Reaction Time | - | 12 hours | Monitor by TLC |
Procedure:
-
Dissolve the N-Fmoc protected compound in anhydrous pyridine (5 mL) and cool to 0 °C.
-
Add Ts-Cl (229 mg, 1.2 mmol) portion-wise.
-
Stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M CuSO4 solution to remove pyridine, followed by water and brine.
-
Dry over Na2SO4, filter, and concentrate to obtain the tosylated product.
Expected Yield: 75-85%
DOT Script for Selective Protection and Derivatization Workflow:
Caption: Workflow for Selective N-Protection and O-Derivatization.
Disclaimer: The experimental procedures and expected yields provided in these application notes are illustrative and based on standard chemical transformations. Actual results may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction. It is recommended to perform small-scale test reactions to optimize conditions before scaling up. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for the Purification of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification technique is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the quality and reliability of subsequent synthetic steps and biological assays. This document outlines three common and effective purification methods: column chromatography, recrystallization, and acid-base extraction.
Purification by Flash Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase. For this compound, a polar compound, a normal-phase silica gel chromatography is typically effective. The choice of eluent is crucial for achieving good separation. A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often employed.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or a DCM/MeOH mixture with a low percentage of MeOH).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packed bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if solubility is an issue. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent system, gradually increasing the polarity by increasing the percentage of the more polar solvent (e.g., increasing the percentage of MeOH in DCM).
-
Fraction Collection: Collect fractions of the eluate in a fraction collector or manually in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Use an appropriate visualization agent, such as potassium permanganate stain, as the product may not be UV-active.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >98% |
| Yield | N/A | 85-95% (typical recovery) |
| Appearance | Yellowish oil/solid | White to off-white solid |
Note: The data presented in this table is representative of a typical purification and may vary depending on the initial purity of the crude material and the specific conditions used.
Experimental Workflow
Scale-up Synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable bifunctional building block in medicinal chemistry. The protocols outlined herein are designed to be robust and scalable, addressing key considerations for process development and manufacturing. This trifunctional piperidine scaffold is a key intermediate for the synthesis of complex molecules in drug discovery, including but not limited to, enzyme inhibitors and modulators of protein-protein interactions.
Introduction
This compound is a versatile synthetic intermediate featuring a protected secondary amine within a piperidine ring, a primary amine, and a primary alcohol. This unique combination of functional groups makes it a highly attractive scaffold for the construction of diverse chemical libraries and the development of novel pharmaceutical agents. The piperidine moiety is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties. The presence of orthogonal amino and hydroxyl functionalities allows for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The scale-up of the synthesis of this intermediate presents several challenges, including the need for high-yielding and reproducible reactions, efficient purification strategies for a polar and water-soluble compound, and stringent control of impurities. These application notes provide a comprehensive guide to a feasible synthetic route, addressing these critical aspects for a successful scale-up campaign.
Synthetic Strategy Overview
A practical and scalable synthetic approach to this compound initiates from the readily available starting material, 1-Boc-4-piperidone. The strategy involves a three-step sequence:
-
Strecker Reaction: Formation of an α-aminonitrile from 1-Boc-4-piperidone.
-
Nitrile Reduction: Conversion of the nitrile group to a primary amine.
-
Hydrolysis: Conversion of the intermediate to the final product is not necessary as the reduction of the nitrile will yield the amine. A more direct approach is the Strecker synthesis followed by reduction.
An alternative and often preferred route for introducing the amino and hydroxymethyl groups is via a Henry reaction followed by reduction.
This document will focus on a plausible and scalable synthetic pathway involving the formation of an aminonitrile followed by reduction.
Experimental Protocols
Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (2)
This protocol describes the synthesis of the key α-aminonitrile intermediate via a Strecker reaction.
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (1)
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (28-30%)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine solution
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and a 28-30% aqueous solution of ammonia (10 eq).
-
Stir the resulting mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.5 eq) in water.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound (3)
This protocol details the reduction of the aminonitrile to the target amino alcohol.
Materials:
-
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (2)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate (EtOAc)
Procedure (using LiAlH₄):
-
To a cooled (0 °C) suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF, add a solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Due to the polar nature of the product, purification can be challenging. Column chromatography on silica gel using a polar eluent system (e.g., DCM/MeOH with a small percentage of NH₄OH) or crystallization may be employed.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-Boc-4-piperidone | Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | NH₄Cl, NaCN, NH₃ | MeOH/H₂O | 0 - RT | 24 | 80-90 | >95 (crude) |
| 2 | Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | This compound | LiAlH₄ or BH₃·THF | THF | 0 - Reflux | 12 | 60-75 | >98 (after purification) |
Scale-up Considerations and Purification
Reaction Scale-up
-
Exothermicity: The reduction of the nitrile with LiAlH₄ is highly exothermic and requires careful temperature control, especially on a large scale. Slow addition of the substrate and efficient cooling are crucial. The use of BH₃·THF can be a safer alternative for large-scale operations.
-
Reagent Handling: Sodium cyanide is highly toxic and requires strict safety protocols for handling and quenching. LiAlH₄ is pyrophoric and reacts violently with water. All operations should be conducted in a well-ventilated fume hood by trained personnel.
-
Work-up: The quenching of LiAlH₄ reactions can be hazardous on a large scale. Alternative workup procedures, such as using sodium sulfate decahydrate or Rochelle's salt, can be safer and easier to handle.
Purification of the Final Product
The target compound is a polar amino alcohol, which can make purification by traditional silica gel chromatography challenging due to streaking and poor separation.
-
Crystallization: If the product is a solid, crystallization is the preferred method for purification on a large scale as it is more cost-effective and scalable than chromatography. A variety of solvent systems should be screened to find optimal crystallization conditions.
-
Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be an effective technique for purifying the basic final product.
-
Reverse-Phase Chromatography: While more expensive, reverse-phase chromatography using a C18-functionalized silica gel can also be employed for the purification of highly polar compounds.
Safety Considerations
-
Piperidine Derivatives: Piperidine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1][2][3]
-
Reagents:
-
Sodium Cyanide: Extremely toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available.
-
Lithium Aluminum Hydride: Pyrophoric and water-reactive. Handle under an inert atmosphere (nitrogen or argon).
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Cyanide-containing waste requires special handling and disposal procedures.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target molecule.
Application in Drug Discovery
Caption: Role of the target molecule in a typical drug discovery cascade.
References
Application Notes and Protocols for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional building block for solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries of drug-like molecules. Its rigid piperidine core, coupled with a primary amine and a primary hydroxyl group at a quaternary center, offers a unique three-dimensional scaffold. This structure is an excellent starting point for diversity-oriented synthesis (DOS), enabling the generation of a wide range of spirocyclic and substituted piperidine derivatives. The Boc-protected amine allows for selective deprotection and functionalization, making it compatible with standard solid-phase synthesis strategies.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the solid-phase synthesis of spiro-oxazolidinones and in Ugi-type multicomponent reactions.
Core Applications
-
Scaffold for Spirocyclic Heterocycles: The vicinal amino and hydroxyl functionalities are ideal for the synthesis of spiro-oxazolidinones and other related heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for potent and selective biological activity.
-
Multicomponent Reactions: The primary amine can serve as a key component in multicomponent reactions, such as the Ugi reaction, allowing for the rapid assembly of complex molecular architectures from simple building blocks.
-
Diversity-Oriented Synthesis: The orthogonal protecting groups and the presence of two distinct functional handles (amine and hydroxyl) permit the stepwise and selective functionalization of the piperidine scaffold, leading to the creation of diverse chemical libraries for high-throughput screening.
Application 1: Solid-Phase Synthesis of Spiro-Oxazolidinones
This protocol describes the immobilization of the piperidine scaffold onto a solid support via the hydroxyl group and subsequent on-resin cyclization to form a spiro-oxazolidinone.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of spiro-oxazolidinones.
Quantitative Data
| Step | Reagent/Condition | Time (h) | Loading/Yield (%) | Purity (%) |
| Immobilization | 2-Chlorotrityl chloride resin, DIPEA | 4 | 75-85 (Loading) | - |
| Capping | MeOH/DIPEA in DCM | 0.5 | >99 (Capping) | - |
| Boc Deprotection | 20% TFA in DCM | 0.5 | >99 (Deprotection) | - |
| Cyclization | Triphosgene, 2,6-Lutidine | 12 | 80-90 | - |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 70-80 (Overall) | >90 |
Detailed Experimental Protocol
1. Resin Swelling and Immobilization:
-
Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in a fritted syringe.
-
Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes.
-
Drain the solvent.
-
Dissolve this compound (0.55 g, 2.4 mmol) and N,N-diisopropylethylamine (DIPEA, 0.84 mL, 4.8 mmol) in anhydrous DCM (10 mL).
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).
2. Capping of Unreacted Sites:
-
To cap any unreacted chlorotrityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.
-
Drain the capping solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
3. Boc Deprotection:
-
Swell the resin in DCM (10 mL) for 20 minutes.
-
Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), and DMF (3 x 10 mL).
4. On-Resin Cyclization:
-
Swell the deprotected resin in anhydrous tetrahydrofuran (THF, 10 mL).
-
In a separate flask, dissolve triphosgene (0.36 g, 1.2 mmol) in anhydrous THF (5 mL).
-
Add the triphosgene solution to the resin, followed by the dropwise addition of 2,6-lutidine (0.56 mL, 4.8 mmol).
-
Shake the reaction mixture at room temperature for 12 hours.
-
Drain the solution and wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
5. Cleavage and Product Isolation:
-
Treat the dried resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5, 10 mL) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the solid, wash with cold diethyl ether, and dry under vacuum.
-
Purify the product by preparative HPLC.
Application 2: Solid-Phase Ugi Multicomponent Reaction
This protocol outlines the use of the piperidine building block as the amine component in a solid-phase Ugi four-component reaction. The building block is first immobilized through its hydroxyl group.
Experimental Workflow
Caption: Workflow for the solid-phase Ugi four-component reaction.
Quantitative Data
| Step | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| Immobilization & Deprotection | As per Application 1 | - | 4.5 | - | - |
| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | TFE/DCM | 24 | 60-85 | - |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2 | 50-75 (Overall) | >85 |
Detailed Experimental Protocol
1. Immobilization and Deprotection:
-
Follow steps 1-3 from the "Solid-Phase Synthesis of Spiro-Oxazolidinones" protocol to obtain the deprotected, resin-bound piperidine scaffold.
2. On-Resin Ugi Four-Component Reaction:
-
Swell the resin in a 1:1 mixture of 2,2,2-trifluoroethanol (TFE) and DCM (10 mL).
-
Add the aldehyde (5 equivalents) and the carboxylic acid (5 equivalents) to the resin and shake for 30 minutes.
-
Add the isocyanide (5 equivalents) to the reaction mixture.
-
Shake at room temperature for 24 hours.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
3. Cleavage and Product Isolation:
-
Follow step 5 from the "Solid-Phase Synthesis of Spiro-Oxazolidinones" protocol to cleave the product from the resin and purify it.
Signaling Pathway Relevance
Molecules synthesized using the this compound scaffold, such as spiro-oxazolidinones, can be designed to target various biological pathways implicated in disease. For instance, they can act as inhibitors of protein-protein interactions (PPIs) or as modulators of specific enzymes. The diagram below illustrates a hypothetical scenario where a synthesized spiro-oxazolidinone inhibits the interaction between a transcription factor and its co-activator, thereby downregulating the expression of a target gene involved in a disease process.
Caption: Hypothetical inhibition of a transcription factor signaling pathway.
The Versatile Scaffold: Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their favorable pharmacological and pharmacokinetic properties. The piperidine moiety is one such scaffold, and its carefully substituted derivatives are cornerstones in the development of novel therapeutics. Among these, Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate stands out as a highly valuable building block. Its unique trifunctional nature—a protected secondary amine within the piperidine ring, a primary amine, and a primary alcohol—offers medicinal chemists a versatile platform for constructing complex molecules with diverse biological activities. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.
Application Notes
This compound and its close analogs are instrumental intermediates in the synthesis of a range of therapeutic agents. The strategic placement of the amino and hydroxymethyl groups at the 4-position of the piperidine ring allows for the introduction of diverse pharmacophores, influencing the target binding and overall properties of the final compound. The Boc-protecting group on the piperidine nitrogen ensures chemoselectivity in subsequent synthetic steps, allowing for controlled derivatization.
Key application areas include:
-
Oncology: This scaffold is a key component in the synthesis of kinase inhibitors. For instance, it is utilized in the preparation of intermediates for drugs like Vandetanib , a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases, approved for the treatment of medullary thyroid cancer.[1][2][3]
-
Antiviral Therapy: The 4-aminopiperidine core is central to the development of novel antiviral agents. Notably, derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly.[4][5] These compounds interfere with the late stages of the viral life cycle, offering a different mechanism of action compared to many existing direct-acting antivirals that target viral replication.
-
Immunology and Inflammation: The piperidine framework is crucial for the design of chemokine receptor antagonists. Specifically, it has been employed in the synthesis of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a key player in immune cell trafficking, HIV entry, and cancer metastasis.[6]
-
Pain Management: The 4-aminopiperidine scaffold is a well-established pharmacophore in the development of opioid receptor modulators for the treatment of pain.[7] By modifying the substituents on this core structure, researchers can fine-tune the selectivity and efficacy for different opioid receptor subtypes (μ, δ, and κ).
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of compounds derived from the title compound and its analogs.
Table 1: Synthesis Yields of Key Intermediates
| Intermediate | Starting Material | Reaction Type | Yield (%) | Reference |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Piperidin-4-ylmethanol | Boc Protection | 85.0 | [1] |
| Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Tosylation | 45.1 | [1] |
| Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate (Vandetanib Intermediate) | Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Substitution | 51.2 | [1] |
Table 2: Biological Activity of HCV Assembly Inhibitors
| Compound ID | Target/Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | HCVcc | 2.57 | >20 | >7.8 | [4] |
| Compound 2 | HCVcc | 2.09 | >20 | >9.6 | [4] |
Table 3: Biological Activity of CXCR4 Antagonists
| Compound ID | Target/Assay | IC50 (nM) | Reference |
| ZINC 72372983 | CXCR4 Binding Affinity | 100 | [8] |
| Z7R | CXCR4 Binding Affinity | 1.25 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Precursor to the Title Compound)
This protocol describes the synthesis of a key precursor to the title compound.
Materials:
-
Piperidin-4-ylmethanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidin-4-ylmethanol (1.0 eq) and di-tert-butyl dicarbonate (1.0 eq) in THF.
-
Stir the solution at room temperature for 8 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in diethyl ether.
-
Wash the ether solution sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a residue.[1]
Expected Yield: Approximately 85%.[1]
Protocol 2: General Procedure for Reductive Amination using a 4-Aminopiperidine Scaffold
This protocol outlines a general method for the synthesis of HCV assembly inhibitors.
Materials:
-
Tert-butyl 4-aminopiperidine-1-carboxylate (or a similar 4-aminopiperidine)
-
Aldehyde or ketone (e.g., 2-phenylacetaldehyde)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent for Boc deprotection.
Procedure:
-
To a solution of the 4-aminopiperidine derivative (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude Boc-protected product.
-
Purify the intermediate by column chromatography.
-
For the final deprotection step, dissolve the purified intermediate in a suitable solvent (e.g., DCM) and add TFA or a solution of HCl.
-
Stir at room temperature until the deprotection is complete.
-
Concentrate the reaction mixture and purify the final product, often as a salt, by crystallization or chromatography.[4]
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of HCV Assembly by 4-Aminopiperidine Derivatives.
Caption: CXCR4 Signaling Pathway and its Inhibition.
Experimental Workflow Diagrams
Caption: General Synthetic Workflow for Piperidine Derivatives.
Caption: Workflow for Reductive Amination.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of scaffold-based tripeptidomimetic antagonists for CXC chemokine receptor 4 (CXCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists | MDPI [mdpi.com]
- 8. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield in the Strecker Reaction (Step 1)
Question: I am experiencing a low yield during the initial Strecker reaction of tert-butyl 4-oxopiperidine-1-carboxylate. What are the potential causes and solutions?
Answer:
Low yields in the Strecker synthesis of the intermediate, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, can arise from several factors. A common approach involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete formation of the imine intermediate. | Ensure the reaction mixture is homogenous. The use of a co-solvent like methanol with water can improve the solubility of the starting piperidone.[1] |
| Side reactions of the ketone. | The ketone starting material can undergo self-condensation or other side reactions under basic conditions. Add the cyanide source slowly and maintain the recommended reaction temperature to minimize these. |
| Difficulty in isolating the hydantoin intermediate. | The hydantoin intermediate may have some solubility in the aqueous layer. Ensure the reaction mixture is sufficiently concentrated by rotary evaporation before cooling to induce precipitation. Cooling to a low temperature (e.g., 10°C) is crucial for maximizing recovery.[1] |
| Loss of product during washing. | The hydantoin product should be washed with cold deionized water to remove inorganic salts without dissolving a significant amount of the product.[1] |
Problem 2: Incomplete Hydrolysis of the Hydantoin Intermediate (Step 2)
Question: The hydrolysis of the Boc-protected piperidine-spiro-hydantoin to the amino acid is slow or incomplete. How can I improve this step?
Answer:
The hydrolysis of the hydantoin is a critical step and requires robust basic conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient base. | A sufficient excess of a strong base, such as potassium hydroxide, is necessary to drive the hydrolysis to completion. A 2.0 M solution is reported to be effective.[1] |
| Phase separation issues. | The use of a co-solvent like tetrahydrofuran (THF) with the aqueous base can help to create a more homogenous reaction mixture, facilitating the hydrolysis.[1] |
| Difficult work-up. | After hydrolysis, careful pH adjustment is critical for the isoelectric precipitation of the amino acid. Add the acid slowly and monitor the pH closely to reach the target of 6.5. This may require multiple additions and checks.[1] |
| Emulsion formation during extraction. | The initial hydrochloric acid wash during work-up can lead to the formation of emulsions. Allowing sufficient time for phase separation (up to 2 hours) is important. Any remaining emulsion can be broken up by adding more chloroform and HCl solution.[1] |
Problem 3: Low Yield or Side Reactions During the Final Reduction (Step 3)
Question: I am having trouble with the final reduction of the carboxylic acid group to the hydroxymethyl group. What are the common challenges and how can they be addressed?
Answer:
The selective reduction of a carboxylic acid in the presence of a Boc-protecting group and a free amine requires careful selection of the reducing agent and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Use of an inappropriate reducing agent. | Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can potentially cleave the Boc group. Borane (BH3) complexes, such as BH3·THF, are generally more chemoselective for the reduction of carboxylic acids in the presence of carbamates. |
| Reaction with the free amine. | The free amino group can react with the reducing agent. It is advisable to perform the reduction on the N-protected amino acid, if possible, or to use a large excess of the reducing agent to ensure the carboxylic acid is reduced. |
| Formation of byproducts. | Over-reduction can lead to the formation of undesired products. The reaction should be monitored closely by TLC or LC-MS, and the temperature should be carefully controlled (e.g., by performing the reaction at 0°C). |
| Difficult purification. | The final product is a polar amino alcohol, which can be challenging to purify by column chromatography. Recrystallization from a suitable solvent system is often a more effective method for obtaining a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A1: A common and effective route starts from tert-butyl 4-oxopiperidine-1-carboxylate. The key steps are:
-
A Strecker reaction (or a variation using a hydantoin intermediate) to introduce the amino and a carboxyl precursor (like a nitrile or carboxylic acid) at the 4-position.[1]
-
If a nitrile is formed, it is hydrolyzed to a carboxylic acid.
-
Selective reduction of the carboxylic acid to the hydroxymethyl group using a suitable reducing agent like a borane complex.
Q2: What is the typical yield for the synthesis?
A2: The overall yield is dependent on the efficiency of each step. Based on literature for analogous syntheses, the following yields can be expected:
-
Strecker reaction and Boc protection of the hydantoin: 83-90%[1]
-
Hydrolysis to the amino acid: 64-87%[1]
-
Reduction of the carboxylic acid: Yields for the reduction of N-Boc protected amino acids to amino alcohols are generally high, often in the range of 80-95% with borane reagents.
Q3: How can I purify the final product?
A3: The final product, being an amino alcohol, is quite polar. Purification can be challenging.
-
Column Chromatography: If necessary, use a polar stationary phase like silica gel with a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate.
-
Recrystallization: This is often the preferred method for obtaining high-purity material. Experiment with different solvent systems, such as ethyl acetate/hexanes or methanol/ether.
Q4: Are there any specific safety precautions I should take?
A4: Yes, several safety precautions are essential:
-
Potassium Cyanide: This is a highly toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Contact with acid will release highly toxic hydrogen cyanide gas.[1]
-
Reducing Agents: Reagents like Lithium Aluminum Hydride and borane complexes are highly reactive and can be pyrophoric. They react violently with water. Handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Use appropriate ventilation and take precautions against fire hazards when working with flammable organic solvents.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Reported Yield (%) | Reference |
| 1a | Hydantoin Formation (Strecker-type) | 4-Piperidone Monohydrate Hydrochloride | Piperidine-4-spiro-5'-hydantoin | Not specified, but part of a high-yielding sequence | [1] |
| 1b | Boc Protection | Piperidine-4-spiro-5'-hydantoin | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin | 83-90 | [1] |
| 2 | Hydrolysis | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | 64-87 | [1] |
| 3 | Reduction | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid | This compound | 80-95 (estimated based on similar reductions) |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid (Intermediate) [1]
This protocol is for a key intermediate, which would then be reduced to the final product.
A. Piperidine-4-spiro-5'-hydantoin
-
In a 1000-mL round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in 250 mL of methanol and 150 mL of deionized water.
-
Stir at room temperature until all solids dissolve.
-
Slowly add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water over 10 minutes. Caution: Potassium cyanide is highly toxic.
-
Seal the flask and stir at room temperature for 48 hours.
-
Concentrate the resulting suspension to a volume of 300 mL by rotary evaporation at 40°C.
-
Cool the solution to 10°C to precipitate a white solid. Collect the solid by suction filtration.
-
Concentrate the filtrate to 200 mL to obtain a second crop of the product.
-
Wash the combined solid with four 25-mL portions of deionized water and dry.
B. 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin
-
In a 2000-mL flask, suspend the dried hydantoin from the previous step in 1000 mL of 1,2-dimethoxyethane.
-
Add triethylamine (15.7 g, 154 mmol) and stir the white suspension for 30 minutes.
-
Add di-tert-butyl dicarbonate (168.0 g, 770 mmol) followed by 4-dimethylaminopyridine (DMAP) (0.2 g, 1.5 mmol).
-
Add six additional 0.2 g portions of DMAP at 12-hour intervals while stirring vigorously for a total of 72 hours.
-
Collect the resulting light yellow solid by suction filtration and wash with 1.0 N HCl, saturated NaHCO3, and brine.
-
Dry the product under vacuum. (Yield: 83-90%)
C. 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
-
In a 2000-mL round-bottomed flask, suspend the Boc-protected hydantoin (40.0 g) in 340 mL of THF.
-
Add 340 mL of 2.0 M potassium hydroxide solution and stir for 4 hours.
-
Pour the reaction mixture into a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with 170 mL of 1.0 M KOH.
-
Combine the aqueous layers and acidify to pH 6.5 with 6.0 M HCl while cooling in an ice bath.
-
Allow the white precipitate to stand for 30 minutes, then collect by suction filtration.
-
Wash the solid with deionized water and dry under vacuum. (Yield: 64-87%)
Protocol 2: Selective Reduction of the Carboxylic Acid (Conceptual)
This is a general procedure based on common methods for reducing Boc-protected amino acids. Optimization for the specific substrate is recommended.
-
Under an inert atmosphere (argon or nitrogen), suspend 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid in dry THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, typically 2-3 equivalents) dropwise.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess borane by the slow addition of methanol at 0°C.
-
Remove the solvents under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Proposed synthesis pathway for the target molecule.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Logical relationship of reagents, steps, and products.
References
Common side reactions in the synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a multi-step sequence starting from the commercially available Tert-butyl 4-oxopiperidine-1-carboxylate. A common and logical route involves a Strecker synthesis to introduce the amino and cyano functionalities, followed by the reduction of the nitrile group to a primary amine and the simultaneous or subsequent reduction of a carboxylate intermediate to the hydroxymethyl group.
Caption: Plausible synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis.
FAQ 1: Low Yield in the Strecker Synthesis Step
Question: I am getting a low yield of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate from the Strecker reaction with Tert-butyl 4-oxopiperidine-1-carboxylate. What are the possible reasons and solutions?
Answer:
Low yields in the Strecker synthesis of this intermediate can arise from several factors. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS.
-
Temperature: While typically run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary, but be cautious as this can also promote side reactions.
-
-
-
Side Reaction - Formation of Cyanohydrin: The cyanide ion can directly attack the ketone without the involvement of ammonia, forming a cyanohydrin intermediate.
-
Troubleshooting:
-
Ammonia Concentration: Ensure a sufficient excess of the ammonia source (e.g., ammonium chloride) is used to favor the formation of the imine intermediate required for the Strecker pathway.
-
-
-
Work-up Issues: The product may be lost during the extraction process due to its polarity.
-
Troubleshooting:
-
Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer during work-up to ensure the product is in its neutral, more organic-soluble form.
-
-
Illustrative Data on Strecker Reaction Yields:
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Ammonium Chloride (Equivalents) | 1.5 | 3.0 |
| Reaction Time (hours) | 24 | 48 |
| Yield of Aminonitrile (%) | 45-55% | 70-80% |
FAQ 2: Unexpected Carboxylic Acid Formation During Nitrile Reduction
Question: During the reduction of the aminonitrile intermediate with LiAlH₄, I am observing the formation of Tert-butyl 4-amino-4-(carboxy)piperidine-1-carboxylate instead of the desired amino alcohol. Why is this happening?
Answer:
This is a common side reaction where the nitrile is hydrolyzed to a carboxylic acid instead of being reduced to an amine.
-
Cause: The work-up conditions after the LiAlH₄ reduction are often acidic to quench the reaction. This acidic environment can hydrolyze the intermediate imine (formed during nitrile reduction) or any unreacted nitrile to a carboxylic acid. It is a known challenge to completely stop the hydrolysis of nitriles at the amide stage under harsh conditions.[1][2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for carboxylic acid byproduct formation.
-
Detailed Solutions:
-
Careful Quenching: Quench the reaction mixture at a very low temperature (0 °C or below) by the slow, dropwise addition of water, followed by a dilute base solution (e.g., 15% NaOH) to keep the medium basic.
-
Fieser Work-up: Employ a Fieser work-up procedure for LiAlH₄ reactions. This involves the sequential and careful addition of water, then 15% aqueous NaOH, and then more water, which helps to precipitate the aluminum salts as a granular solid that is easier to filter off, often avoiding a strongly acidic quench.
-
Alternative Reducing Agents: Consider using other reducing agents that may be less prone to promoting hydrolysis, such as Borane-THF complex (BH₃·THF), although its reactivity with the nitrile should be carefully evaluated.
-
FAQ 3: Incomplete Reduction and Formation of Amine Byproducts
Question: My final product is contaminated with impurities. LC-MS suggests the presence of the starting aminonitrile and potentially some secondary or tertiary amine byproducts. How can I improve the reduction step?
Answer:
Incomplete reduction and the formation of secondary/tertiary amines are known side reactions during nitrile reduction.
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Incomplete Reduction:
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Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.
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Troubleshooting:
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Stoichiometry: Ensure at least 2 equivalents of LiAlH₄ are used per mole of nitrile.
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Temperature and Time: The reaction is often performed in refluxing THF to ensure it goes to completion. Monitor the reaction by TLC until the starting material is fully consumed.
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Formation of Secondary/Tertiary Amines:
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Cause: The intermediate imine can react with the newly formed primary amine product. This is more common in catalytic hydrogenation but can occur with hydride reductions as well.[3]
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Troubleshooting:
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Inverse Addition: Add the LiAlH₄ solution slowly to the solution of the aminonitrile (inverse addition). This keeps the concentration of the reducing agent low and can sometimes minimize side reactions.[4]
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Purification: These byproducts are often difficult to separate from the desired product due to similar polarities. Purification may require careful column chromatography, potentially with an amine-deactivated silica gel or by adding a small amount of triethylamine to the eluent.
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Table of Potential Reduction Byproducts:
| Byproduct | Structure | Reason for Formation |
| Starting Aminonitrile | Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | Incomplete reaction |
| Amino Acid | Tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate | Hydrolysis during work-up |
| Secondary Amine Dimer | Bis((1-(tert-butoxycarbonyl)-4-aminopiperidin-4-yl)methyl)amine | Reaction of intermediate imine with product amine |
FAQ 4: Loss of the Boc-Protecting Group
Question: I am seeing a significant amount of the de-protected piperidine product in my final mixture. What conditions can cause the loss of the Boc group?
Answer:
The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.
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Cause: The Boc group can be cleaved during an acidic work-up or if the reaction conditions inadvertently become acidic. While generally stable to LiAlH₄, prolonged reaction times at high temperatures or the presence of Lewis acidic aluminum species generated in situ could potentially facilitate its removal.
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Prevention and Troubleshooting:
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Avoid Strong Acids: Use a basic or neutral work-up procedure after the reduction, as described in FAQ 2.
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Reaction Monitoring: Monitor the reaction closely to avoid unnecessarily long reaction times.
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Purification: If de-protection occurs, the resulting more polar product can often be separated by column chromatography. Alternatively, the mixture can be re-protected with Boc-anhydride ((Boc)₂O) before final purification.
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III. Experimental Protocols
Protocol 1: Strecker Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
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To a solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride (2.0-3.0 eq).
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To this suspension, add potassium cyanide (1.5 eq) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the alcohol.
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Extract the aqueous residue with dichloromethane (3 x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminonitrile, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Reduction of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
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In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C.
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Slowly add a solution of the aminonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
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Water (X mL per gram of LiAlH₄)
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15% aqueous NaOH (X mL per gram of LiAlH₄)
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Water (3X mL per gram of LiAlH₄)
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Stir the resulting mixture at room temperature for 1 hour.
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Filter the granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine added to the eluent) to afford the final product.
For further assistance, please contact our technical support team with your experimental details, including reaction conditions and analytical data (TLC, LC-MS, NMR).
References
Technical Support Center: Purification of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation or incomplete reaction), and residual solvents or reagents. Given the structure of the target molecule, potential byproducts could also arise from the partial or complete loss of the Boc (tert-butyloxycarbonyl) protecting group.
Q2: What are the recommended chromatographic conditions for purifying this compound?
A2: Silica gel column chromatography is a commonly employed method for the purification of Boc-protected piperidine derivatives.[1] A typical mobile phase consists of a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1][2] The polarity of the solvent system should be optimized based on TLC analysis of the crude product.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be an effective purification technique if a suitable solvent system is identified. The choice of solvent will depend on the impurity profile. It is advisable to perform small-scale solvent screening to find a system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring fractions. Staining with potassium permanganate or ninhydrin can be effective for visualizing the compound due to the presence of the amino and hydroxyl groups. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.[3][4]
Q5: My final product appears as an oil, but I expect a solid. What should I do?
A5: The physical state of the final product can be influenced by residual solvents or minor impurities. Attempting to remove residual solvents under high vacuum is a good first step. If the product remains an oil, trituration with a non-polar solvent in which the product is insoluble (like hexane or diethyl ether) may induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | The compound is highly polar and is strongly retained on the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., by adding a small percentage of methanol or triethylamine to the ethyl acetate/hexane mixture).- Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Co-elution of impurities with the product | The polarity of the impurity is very similar to the product. | - Optimize the solvent system for your column chromatography. A shallower gradient or an isocratic elution might improve separation.- Consider an alternative purification technique, such as recrystallization or preparative HPLC. |
| Product degradation during purification | The Boc protecting group is sensitive to acidic conditions. | - Ensure that the silica gel is neutral. If acidic impurities are present in the crude material, consider a pre-purification workup with a mild base.- Avoid using acidic solvents or reagents during purification. |
| Streaking on TLC plate | The compound is interacting strongly with the silica gel, possibly due to the free amino and hydroxyl groups. | - Add a small amount of a polar modifier to your TLC developing solvent, such as triethylamine (for the amine) or methanol (for the hydroxyl group), to reduce tailing. |
| Inconsistent retention times in HPLC analysis | Issues with the mobile phase, column, or sample preparation. | - Ensure the mobile phase is properly prepared and degassed.- Check the column for degradation or contamination.- Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Representative Protocol for Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
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Preparation of the Silica Gel Column:
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Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into a glass column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
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Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the prepared column.
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Elution and Fraction Collection:
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Begin elution with the initial mobile phase.
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Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The optimal gradient will be determined by prior TLC analysis.
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Collect fractions in test tubes and monitor their composition by TLC.
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
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Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.
Synthesis Overview
A plausible synthetic route starting from the commercially available Tert-butyl 4-oxopiperidine-1-carboxylate is outlined below. This multi-step process involves the introduction of a hydroxymethyl group followed by the installation of an amino group at the 4-position.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges include the introduction of two functional groups (amino and hydroxymethyl) at the same sterically hindered quaternary carbon center (C4) of the piperidine ring, potential side reactions during the reduction step, and purification of the polar final product.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, other routes could be explored. For instance, a Ritter reaction on a suitable tertiary alcohol precursor could introduce an acetamido group, which can then be hydrolyzed to the desired amine. Another approach could involve starting with a 4-aminopiperidine derivative and introducing the hydroxymethyl group. The choice of route will depend on the availability of starting materials, scalability, and safety considerations.
Q3: What are the key safety precautions for this synthesis?
A3: This synthesis involves hazardous reagents. Specifically:
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Sodium Cyanide (NaCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.
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Lithium Aluminum Hydride (LiAlH4): Highly reactive and flammable. Reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Troubleshooting Guides
Step 1: Cyanohydrin Formation
Q: I am observing a low yield for the cyanohydrin formation. What could be the issue?
A: Low yields in this step can be due to several factors. Please refer to the troubleshooting table and workflow below.
Table 1: Troubleshooting for Low Yield in Cyanohydrin Formation
| Potential Cause | Recommendation |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Equilibrium not favoring product | The formation of cyanohydrins is an equilibrium process. Using a slight excess of the cyanide source can help drive the reaction towards the product. Ensure the pH of the reaction mixture is appropriately controlled. |
| Side reactions | The starting ketone can undergo side reactions under basic conditions. Ensure the temperature is kept low to minimize these. |
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}
Caption: Troubleshooting workflow for low yield in the cyanohydrin formation step.
Step 2: Reduction of Nitrile
Q: The reduction of the nitrile to the primary amine is not going to completion. What should I do?
A: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are critical.
Table 2: Troubleshooting for Incomplete Nitrile Reduction
| Potential Cause | Recommendation |
| Insufficient reducing agent | Ensure at least the stoichiometric amount of the reducing agent is used. For LiAlH4, a slight excess is often beneficial. |
| Inactive reducing agent | LiAlH4 is sensitive to moisture. Use freshly opened or properly stored reagent. The activity of Raney Nickel can also vary. |
| Poor solubility of intermediate | The cyanohydrin intermediate may have limited solubility in the reaction solvent. Consider using a co-solvent to improve solubility. |
| Formation of side products | Over-reduction or side reactions with the Boc protecting group can occur. Careful control of temperature is crucial. |
Q: I am observing the formation of a significant amount of the diol (reduction of the Boc-carbonyl). How can I avoid this?
A: This is a known side reaction with powerful reducing agents like LiAlH4.
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Lower the temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to increase the selectivity of the reducing agent for the nitrile over the carbamate.
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Alternative reducing agent: Consider using catalytic hydrogenation (H2/Raney Ni), which is generally more chemoselective for nitrile reduction in the presence of a Boc group.
Troubleshooting NMR and mass spectrometry data of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. The information is designed to address common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific experimental issues.
NMR Spectroscopy Troubleshooting
Q1: My ¹H NMR spectrum shows broad or unresolved peaks for the piperidine ring protons. What could be the cause?
A1: Broadening of the piperidine ring proton signals can be due to several factors:
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Slow Rotational Isomers (Rotamers): The bulky tert-butoxycarbonyl (Boc) group can hinder free rotation around the N-C bond, leading to the presence of multiple conformers that are slowly interconverting on the NMR timescale. This can result in broad peaks or even multiple sets of signals for the same protons.
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Troubleshooting: Try acquiring the spectrum at a higher temperature (e.g., 40-60 °C). Increased thermal energy can accelerate the interconversion of rotamers, leading to sharper, averaged signals.
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Sample Concentration: High sample concentration can lead to increased viscosity and intermolecular interactions, causing peak broadening.
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Troubleshooting: Dilute your sample and re-acquire the spectrum.
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Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
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Troubleshooting: Ensure the instrument is properly shimmed before acquiring your spectrum.
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Q2: The integration of the tert-butyl peak in my ¹H NMR spectrum is not correct (not integrating to 9H relative to other signals). Why?
A2: Inaccurate integration of the tert-butyl signal is a common issue.
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Relaxation Delay: The protons of the tert-butyl group can have a longer relaxation time (T1) compared to other protons in the molecule. If the relaxation delay (d1) in your acquisition parameters is too short, these protons may not fully relax between scans, leading to a diminished signal intensity and lower integration.
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Troubleshooting: Increase the relaxation delay (d1) in your NMR acquisition parameters to at least 5 seconds and re-acquire the spectrum.
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Impurity: The presence of an impurity with signals in the same region as your compound's signals can lead to incorrect integration ratios.
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Troubleshooting: Check for the presence of impurities by other analytical methods like LC-MS or by carefully examining the ¹H NMR for unexpected peaks.
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Q3: I am not sure if a peak in my ¹H NMR spectrum corresponds to the -OH or -NH₂ protons. How can I confirm this?
A3: Protons on heteroatoms like oxygen and nitrogen are exchangeable and can have broad signals.
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D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the labile -OH and -NH₂ protons to exchange with deuterium.
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Troubleshooting: Prepare your sample as usual in a deuterated solvent. Acquire a spectrum. Then, add one drop of D₂O, shake the NMR tube gently, and re-acquire the spectrum. The peaks corresponding to the -OH and -NH₂ protons will disappear or significantly decrease in intensity.
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Q4: My ¹³C NMR spectrum has a very weak or missing quaternary carbon signal for the tert-butyl group. Is this normal?
A4: Yes, this is a common observation.
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Long Relaxation Time and No Nuclear Overhauser Effect (NOE): Quaternary carbons have long T1 relaxation times and do not benefit from the Nuclear Overhauser Effect, which enhances the signal of protonated carbons. This combination results in a significantly weaker signal.
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Troubleshooting: Increase the number of scans and use a longer relaxation delay to improve the signal-to-noise ratio for the quaternary carbon.
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Mass Spectrometry Troubleshooting
Q1: I don't see the molecular ion peak [M+H]⁺ in my ESI-MS spectrum. What should I look for?
A1: The absence of the molecular ion peak can be due to in-source fragmentation or ionization issues.
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In-Source Fragmentation: The Boc protecting group is labile under certain conditions and can fragment in the ion source of the mass spectrometer. Common fragments to look for are:
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[M+H - 56]⁺: Loss of isobutylene (C₄H₈).
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[M+H - 100]⁺: Loss of the entire Boc group (C₅H₉O₂).
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Troubleshooting: Try using a "softer" ionization method if available, or optimize the ion source parameters (e.g., lower the fragmentor voltage) to minimize in-source fragmentation.
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Poor Ionization: The molecule may not be ionizing efficiently.
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Troubleshooting: Ensure the mobile phase is appropriate for positive mode electrospray ionization. Adding a small amount of an acid like formic acid (0.1%) to the mobile phase can improve protonation and signal intensity.
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Q2: My mass spectrum shows a peak at m/z corresponding to the deprotected amine. Did my reaction fail?
A2: Not necessarily.
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In-Source Deprotection: As mentioned, the Boc group can be lost in the mass spectrometer's ion source, especially with higher energy settings. This can give the impression that your sample is deprotected, even if it is fully protected in solution.
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Troubleshooting: Correlate your MS data with NMR data. If the NMR spectrum clearly shows the presence of the Boc group, the deprotection is likely an artifact of the MS analysis. Optimize the MS source conditions to be "softer" to reduce this fragmentation.
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Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent and instrument. The following tables provide an estimated range for the key signals.
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Multiplicity | Chemical Shift (δ) ppm |
| -C(CH₃)₃ | Singlet | ~1.45 |
| Piperidine -CH₂- | Multiplet | 1.3 - 1.8 |
| -NH₂ | Broad Singlet | Variable (1.5 - 2.5) |
| -OH | Broad Singlet | Variable (2.0 - 3.5) |
| -CH₂-OH | Singlet/Doublet | ~3.4 |
| Piperidine -NCH₂- | Multiplet | 3.8 - 4.1 |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ) ppm |
| -C(CH₃)₃ | ~28.5 |
| Piperidine -CH₂- | ~30 - 35 |
| C-(NH₂)(CH₂OH) | ~55 - 60 |
| CH₂-OH | ~65 - 70 |
| C(CH₃)₃ | ~80.0 |
| Piperidine -NCH₂- | ~40 - 45 |
| -NC=O | ~155.0 |
Q2: What is the expected m/z value for the molecular ion in mass spectrometry?
A2: The monoisotopic mass of this compound (C₁₁H₂₂N₂O₃) is 230.1630 g/mol .
Table 3: Expected Mass Spectrometry Adducts and Fragments
| Ion | m/z | Description |
| [M+H]⁺ | 231.1703 | Protonated molecular ion |
| [M+Na]⁺ | 253.1523 | Sodium adduct |
| [M+H - C₄H₈]⁺ | 175.1077 | Loss of isobutylene |
| [M+H - Boc]⁺ | 131.1128 | Loss of the Boc group |
Experimental Protocols
NMR Data Acquisition
1. Sample Preparation: a. Weigh 5-10 mg of the compound into a clean, dry vial. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). c. Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the instrument on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
- Pulse Program: Standard single pulse (e.g., 'zg30')
- Number of Scans (ns): 16
- Relaxation Delay (d1): 5.0 seconds
- Acquisition Time (aq): ~4 seconds
- Spectral Width (sw): ~16 ppm
4. ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
- Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
- Number of Scans (ns): 1024 or more
- Relaxation Delay (d1): 2.0 seconds
- Acquisition Time (aq): ~1 second
- Spectral Width (sw): ~240 ppm
5. Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. b. Reference the spectrum to the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). c. Integrate the peaks in the ¹H spectrum.
Mass Spectrometry Data Acquisition (ESI-MS)
1. Sample Preparation: a. Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. Mobile Phase:
- A common mobile phase for positive mode ESI is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
3. Instrument Parameters (General Guidance):
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 - 4.5 kV
- Drying Gas (N₂) Flow: 5 - 12 L/min
- Drying Gas Temperature: 300 - 350 °C
- Nebulizer Pressure: 30 - 50 psi
- Fragmentor Voltage: Start with a low value (e.g., 70 V) to minimize in-source fragmentation and increase if fragmentation is desired for structural confirmation.
- Mass Range: Scan a range that includes the expected molecular ion and fragments (e.g., m/z 100-400).
Visualized Workflows
Addressing solubility problems of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges encountered with Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (Boc-AMHP).
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound won't dissolve in my aqueous buffer. What should I do?
A1: This is a common challenge due to the compound's molecular structure, which contains both polar (amino and hydroxyl groups) and non-polar (Boc protecting group and piperidine ring) moieties. Here are several strategies to try, starting with the simplest:
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pH Adjustment: Since the piperidine nitrogen is basic, lowering the pH of your aqueous buffer (e.g., to pH 3-5 with HCl or a citrate buffer) can protonate the secondary amine (once the Boc group is removed) or the primary amino group, forming a more soluble salt.[1]
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Co-solvents: Introducing a water-miscible organic co-solvent can significantly improve solubility. Start with a small percentage and gradually increase it. Common choices include:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Methanol
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Polyethylene glycols (PEGs)[1]
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Gentle Heating and Sonication: Warming the solution gently (e.g., to 30-40°C) and using a sonicator can help overcome the energy barrier for dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the compound is no longer soluble as the solvent polarity changes. To mitigate this:
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Stepwise Dilution: Instead of a single large dilution, add the organic stock solution to the aqueous buffer in small increments while stirring vigorously.
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Optimize Final Organic Solvent Concentration: Determine the maximum concentration of the organic solvent your experiment can tolerate without affecting the results (typically under 1% for biological assays) and adjust your stock solution concentration accordingly.[1]
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Use of Surfactants: A small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the aqueous phase can help to keep the compound in solution by forming micelles.
Q3: I'm observing incomplete reactions (e.g., Boc deprotection) and suspect solubility is the issue. What's the best approach?
A3: Poor solubility of the starting material is a frequent cause of incomplete reactions.[2] To address this:
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Solvent Screening: Test the solubility of your starting material in various reaction solvents to find one that provides good solubility at the reaction temperature.
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Homogeneous Solution: Ensure your starting material is fully dissolved before initiating the reaction. If it's a heterogeneous mixture, the reaction will likely be slow and incomplete.
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For Boc Deprotection: If using acidic conditions (e.g., TFA in DCM), ensure the starting material is soluble in the chosen solvent system. If not, consider alternative deprotection methods that might use a more suitable solvent.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
| Solvent | Estimated Solubility | Notes |
| Water (neutral pH) | Poorly soluble to Insoluble | The hydrophobic Boc group and piperidine backbone limit aqueous solubility. |
| Aqueous Acid (pH < 5) | Moderately Soluble | Protonation of the amino group increases polarity and solubility. |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | [5] |
| Dimethyl sulfoxide (DMSO) | Freely Soluble | A good solvent for preparing concentrated stock solutions. |
| Acetonitrile | Moderately Soluble | |
| Tetrahydrofuran (THF) | Moderately Soluble |
Q2: Are there any known stability issues with this compound in solution?
A2: The Boc protecting group is sensitive to strong acidic conditions, which will lead to its removal.[6] When preparing solutions, avoid strong acids unless Boc deprotection is the intended reaction. Additionally, prolonged heating at high temperatures should be avoided to prevent potential degradation.
Q3: What are the key structural features of this compound that influence its solubility?
A3: The solubility is a balance of its different structural components:
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Piperidine Ring: A saturated heterocycle that contributes to the compound's non-polar character.[1]
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Tert-butoxycarbonyl (Boc) Group: A bulky, hydrophobic group that significantly decreases aqueous solubility.
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Amino and Hydroxymethyl Groups: These are polar, hydrophilic groups capable of hydrogen bonding, which contribute to solubility in polar solvents.
Q4: When should I consider advanced solubility enhancement techniques like co-crystallization or solid dispersions?
A4: If the methods described in the troubleshooting guide are insufficient for your needs, or if you require a solid form with improved dissolution for in vivo studies, these advanced techniques are worth considering.[1]
-
Co-crystallization: This involves forming a crystalline solid with a second compound (a co-former) to alter the crystal lattice energy and improve solubility.[7]
-
Solid Dispersion: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.[2][8]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination, which is considered the gold standard.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. Ensure there is undissolved solid material present.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Separation: Allow the suspension to settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Reporting: Express the solubility in mg/mL or µg/mL.
Protocol 2: Lab-Scale Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol provides a basic method for preparing a solid dispersion to enhance solubility.
-
Solvent Selection: Choose a common volatile solvent in which both this compound and the hydrophilic carrier (e.g., PVP K30 or HPMC) are soluble (e.g., methanol).[2]
-
Dissolution: Dissolve the compound and the carrier in the chosen solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask and grind it into a fine powder. The improved dissolution rate can be confirmed by comparing it to the pure compound using a standard dissolution test.
Visualizations
References
- 1. jddtonline.info [jddtonline.info]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. The focus is on addressing common challenges encountered during the removal of impurities from this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Q1: My purified product still shows impurities by TLC/LC-MS. How can I improve the purification?
A1: Persistent impurities often arise from suboptimal purification techniques or the presence of byproducts with similar physicochemical properties to the target compound. Consider the following troubleshooting steps:
-
Optimize Column Chromatography:
-
Solvent System: The high polarity of your compound, due to the free amino and hydroxyl groups, can lead to strong interactions with silica gel, causing streaking or poor separation.[1] If you are using a standard solvent system like dichloromethane/methanol, try adding a small amount of a basic modifier, such as ammonium hydroxide or triethylamine (e.g., 0.5-1%), to the mobile phase. This can help to reduce tailing and improve the resolution of basic compounds.
-
Gradient Elution: If you are using isocratic elution, switching to a shallow gradient of a polar solvent (e.g., methanol in dichloromethane) can improve separation.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography.[1]
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading onto silica gel is recommended to ensure a concentrated band at the start of the chromatography.[2]
-
-
Re-evaluate Recrystallization:
-
Solvent Choice: The choice of solvent is critical. For polar molecules like this, a single solvent may not be effective. Experiment with a two-solvent system where the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) and then a "poor" solvent (in which it is sparingly soluble) is added until turbidity is observed. Common solvent systems for similar compounds include ethyl acetate/hexane and ethanol/water.
-
Inducing Crystallization: If the compound "oils out" instead of crystallizing, this can be due to residual solvents or supersaturation.[3] Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal to induce crystallization.[3]
-
-
Chemical Treatment:
-
Acid/Base Washes: During the workup, ensure that you have performed thorough aqueous washes with a mild acid (e.g., dilute citric acid) and a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic and basic impurities, respectively.
-
Q2: I am experiencing low recovery of my compound after purification. What are the likely causes and solutions?
A2: Low recovery can be attributed to several factors, from physical loss during handling to degradation of the compound.
-
Column Chromatography Losses:
-
Irreversible Adsorption: The polar functional groups can lead to irreversible adsorption onto acidic silica gel. Pre-treating the silica gel with a base or using a less acidic stationary phase like neutral alumina can mitigate this.
-
Incorrect Solvent Polarity: If the eluting solvent is not polar enough, your compound may not move off the column. Conversely, if it is too polar initially, it may elute too quickly with impurities. Careful TLC analysis to determine the optimal solvent system is crucial.
-
-
Recrystallization Losses:
-
Excessive Solvent: Using too much of the "good" solvent will prevent the compound from precipitating efficiently upon cooling or addition of the "poor" solvent. Always use the minimum amount of hot solvent required to dissolve the solid.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is recommended.
-
-
Compound Instability:
-
Acid Sensitivity: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[4][5] Prolonged exposure to acidic environments, including acidic silica gel, can lead to partial deprotection. If you suspect this is an issue, neutralize your fractions from column chromatography as they are collected.
-
Q3: My final product is a viscous oil instead of a solid. How can I solidify it?
A3: The inability to obtain a solid product is a common issue with polar molecules that can form strong intermolecular hydrogen bonds, inhibiting the formation of a crystal lattice.
-
Trituration: Stirring or sonicating the oil with a non-polar solvent in which the compound is insoluble (e.g., hexane, diethyl ether, or pentane) can induce precipitation of a solid.[3]
-
High Vacuum Drying: Ensure all residual solvents have been removed by drying the oil under high vacuum, sometimes with gentle heating.[3]
-
Salt Formation: Converting the free amine to a salt (e.g., a hydrochloride or tosylate salt) can often result in a more crystalline and easily handled solid. This is a common strategy for purifying and handling basic compounds.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my sample of this compound?
A: While specific impurities depend on the synthetic route, common contaminants for this type of molecule can include:
-
Unreacted Starting Materials: If synthesized via reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate, residual ketone starting material may be present.
-
Byproducts of Boc-protection: If the final step is Boc-protection of 4-amino-4-(hydroxymethyl)piperidine, unreacted amine could be an impurity.
-
Over-alkylation Products: In some synthetic routes, side reactions can lead to the formation of dimers or other over-alkylated species.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents from the reaction and workup are common impurities.
Q: What are the recommended storage conditions for this compound?
A: Due to the presence of the amine and alcohol functionalities, the compound can be sensitive to air and moisture over time. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize degradation.
Q: Is the Boc group stable during purification?
A: The Boc group is generally stable to basic and neutral conditions, as well as to most nucleophiles and catalytic hydrogenation. However, it is readily cleaved under acidic conditions.[5] Therefore, prolonged contact with acidic media, including acidic silica gel, during chromatography should be minimized. If acidic conditions are necessary for other reasons, they should be kept mild and at low temperatures.
Experimental Protocols
Disclaimer: The following are general protocols for the purification of polar amino alcohols and may require optimization for this compound.
Protocol 1: Column Chromatography on Silica Gel
-
Preparation of the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A common starting point for polar amino compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). To minimize tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through the silica gel until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[2]
-
Carefully add the sample to the top of the column.[2]
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., MeOH).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization (Two-Solvent System)
-
Solvent Selection: Identify a "good" solvent in which the compound is soluble when hot and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. A common pair for polar compounds is ethyl acetate (good) and hexane (poor).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent to fully dissolve it.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[3]
Data Presentation
Table 1: General Column Chromatography Conditions for Polar Amino Alcohols
| Stationary Phase | Common Mobile Phase Systems | Modifiers |
| Silica Gel | Dichloromethane/Methanol | 0.5-1% Triethylamine or Ammonium Hydroxide |
| Ethyl Acetate/Hexane/Methanol | 0.5-1% Triethylamine | |
| Neutral Alumina | Dichloromethane/Methanol | Not always necessary |
| Reverse-Phase C18 | Water/Acetonitrile | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| Water/Methanol | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Reaction monitoring techniques for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. This guide focuses on common issues encountered during reaction monitoring and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is incomplete. What are the common causes?
A1: Incomplete Boc protection can stem from several factors:
-
Low Nucleophilicity of the Amine: The starting material, 4-amino-4-(hydroxymethyl)piperidine, is a primary amine, which is generally reactive. However, steric hindrance around the amino group could slow the reaction.
-
Poor Solubility: The amino alcohol starting material may have limited solubility in common aprotic solvents used for Boc protection. Ensuring the starting material is fully dissolved before adding the Boc anhydride is crucial for a homogenous reaction.[1]
-
Inappropriate Base: While not always necessary, a base is often used to neutralize the acidic byproducts of the reaction, driving it to completion.[1] Common bases include triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The choice and stoichiometry of the base are critical.
-
Hydrolysis of Boc Anhydride: In the presence of water, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze. While the aminolysis reaction is typically faster, extended reaction times in aqueous conditions can reduce the yield.[1]
Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could be the side products?
A2: The formation of multiple products can be attributed to:
-
N,N-di-Boc Formation: Although less common with primary amines under standard conditions, over-reaction can lead to the formation of a di-Boc protected amine.[1] Careful control of the Boc₂O stoichiometry (typically 1.0-1.1 equivalents) can minimize this.
-
O-Boc Formation: The hydroxyl group of the starting material can also react with Boc₂O, especially if a strong base or catalyst like DMAP is used in excess.
-
Dimerization: In some cases, the starting amine can react with an activated intermediate of another molecule, leading to dimer formation.
Q3: How do I choose the best technique for monitoring my reaction?
A3: The choice of monitoring technique depends on the information you need and the resources available.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress. It is cost-effective and provides a rapid visual indication of the consumption of starting material and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on reaction conversion and purity. It is more precise than TLC and can be used to track the formation of minor byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring. By observing the disappearance of starting material signals and the appearance of product signals, you can accurately track the reaction progress.[2]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is a powerful tool for identifying the product and any intermediates or byproducts by their mass-to-charge ratio.
Q4: What is a suitable workup procedure for a Boc protection reaction?
A4: A typical workup involves quenching the reaction to remove any unreacted Boc anhydride, followed by an extractive workup to remove water-soluble byproducts. A common procedure is to add water or a dilute aqueous solution of a nucleophilic amine (like ammonium chloride) to the reaction mixture. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[1]
Troubleshooting Guides
Problem 1: Incomplete Reaction
| Symptom | Potential Cause | Suggested Solution |
| Starting material spot persists on TLC after prolonged reaction time. | Insufficient reactivity of the amine or deactivation of the Boc anhydride. | - Increase the reaction temperature slightly (e.g., to 40-50 °C).- Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).- Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate. |
| Reaction stalls at ~50% conversion as indicated by HPLC. | Poor solubility of the starting material. | - Use a co-solvent system to improve solubility (e.g., THF/water, dioxane/water).- Ensure vigorous stirring to maintain a homogenous mixture. |
| Low yield despite complete consumption of starting material. | Hydrolysis of Boc anhydride. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- If using aqueous conditions, consider using a larger excess of Boc anhydride. |
Problem 2: Formation of Side Products
| Symptom | Potential Cause | Suggested Solution |
| An additional, less polar spot appears on the TLC plate. | O-Boc formation on the hydroxyl group. | - Avoid using a large excess of DMAP.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Use a milder base like triethylamine instead of DMAP if possible. |
| A higher molecular weight peak is observed in LC-MS. | Dimerization or N,N-di-Boc formation. | - Ensure slow, portion-wise addition of Boc anhydride to the solution of the amine.- Use a stoichiometric amount of Boc anhydride (1.0 equivalent). |
Data Presentation
Table 1: Comparison of Reaction Monitoring Techniques
| Technique | Principle | Analysis Time | Cost | Data Output | Key Advantages | Key Disadvantages |
| TLC | Differential partitioning between a stationary and mobile phase. | Fast (5-15 min) | Low | Qualitative/Semi-quantitative | Simple, rapid, and cost-effective for quick checks. | Limited quantitative accuracy; relies on visual spot intensity. |
| HPLC | High-pressure separation based on affinity for a stationary phase. | Moderate (15-45 min) | Medium | Quantitative | High precision and accuracy for determining conversion and purity. | Requires more complex equipment and method development. |
| NMR | Nuclear spin transitions in a magnetic field. | Moderate (10-30 min) | High | Quantitative and Structural | Provides detailed structural information and allows for in-situ monitoring. | High initial instrument cost and requires deuterated solvents for at-line analysis. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Moderate (15-45 min) | High | Qualitative and Semi-quantitative | Provides molecular weight information for product and byproduct identification. | High instrument cost and can be less quantitative than HPLC with UV detection. |
Table 2: Illustrative Reaction Progress Data (HPLC Analysis)
| Time (hours) | Starting Material (%) | Product (%) | Unknown Impurity A (%) |
| 0 | 100 | 0 | 0 |
| 1 | 45.2 | 54.1 | 0.7 |
| 2 | 10.5 | 88.3 | 1.2 |
| 4 | < 1 | 97.5 | 1.5 |
| 6 | < 0.1 | 97.3 | 1.7 |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the progress of the Boc protection of 4-amino-4-(hydroxymethyl)piperidine.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) = 9:1 (v/v)
-
Staining Solution: Ninhydrin solution or potassium permanganate stain
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent) and the reaction mixture onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (if applicable) and then stain the plate.
-
Ninhydrin: Stains primary and secondary amines (the starting material will be visible). Gently heat the plate after dipping in the ninhydrin solution.
-
Potassium Permanganate: A general stain for organic compounds.
-
-
The starting material (more polar) will have a lower Rf value than the Boc-protected product (less polar). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
Objective: To quantitatively determine the conversion of the reaction by monitoring the disappearance of the starting material and the appearance of the product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the starting material at a known concentration.
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the aliquot by diluting it in a known volume of mobile phase A/B (50:50) to stop the reaction.
-
Inject the diluted sample into the HPLC system.
-
Identify the peaks for the starting material and product based on their retention times (the product will typically have a longer retention time).
-
Calculate the percentage conversion based on the peak areas.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
Objective: To monitor the reaction by observing changes in the chemical shifts of protons characteristic of the starting material and product.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure (for at-line monitoring):
-
Acquire a ¹H NMR spectrum of the starting material, 4-amino-4-(hydroxymethyl)piperidine, in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a solvent suppression pulse).
-
At desired time intervals, withdraw a small sample from the reaction mixture.
-
Quench the reaction in the sample and remove the solvent.
-
Dissolve the residue in the same deuterated solvent used for the starting material spectrum.
-
Acquire a ¹H NMR spectrum of the sample.
-
Monitor the disappearance of characteristic signals of the starting material and the appearance of new signals for the product. Key signals to monitor include:
-
Product: The appearance of a large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.
-
Starting Material vs. Product: Shifts in the signals of the piperidine ring protons upon Boc protection.
-
Visualizations
Caption: Workflow for reaction monitoring.
References
Validation & Comparative
A Comparative Guide to Piperidine-Based Building Blocks: Spotlight on Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. The selection of appropriately functionalized piperidine building blocks is a critical decision in the drug discovery process, profoundly influencing a compound's synthetic accessibility, physicochemical properties, and ultimately its biological activity. This guide provides a comparative analysis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate against other widely used piperidine-based building blocks, supported by experimental data and detailed protocols to inform rational drug design.
At a Glance: Physicochemical Properties
The choice of a piperidine building block can significantly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes key computed physicochemical properties of our featured compound and its common alternatives.
| Building Block | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 230.31 | 0.8 | 2 | 4 |
| Tert-butyl 4-aminopiperidine-1-carboxylate[1][2][3] | 200.28 | 0.7 | 1 | 3 |
| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate[4] | 214.30 | 0.9 | 1 | 3 |
| Ethyl piperidine-4-carboxylate[5][6][7][8] | 157.21 | 0.5 | 1 | 3 |
Performance in Key Synthetic Reactions
The reactivity and utility of a building block are best assessed through its performance in common chemical transformations. This section provides a comparative overview of this compound and its alternatives in representative amide coupling and Suzuki coupling reactions.
Amide Coupling
Amide bond formation is a fundamental reaction in drug synthesis. The following table presents a representative comparison of piperidine building blocks in a typical amide coupling reaction.
| Piperidine Building Block | Electrophile | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| This compound | 4-Methoxybenzoyl chloride | - | Triethylamine | Dichloromethane | ~90% |
| Tert-butyl 4-aminopiperidine-1-carboxylate[9] | Benzoyl Chloride | - | Triethylamine | Dichloromethane | >95% |
| Ethyl piperidine-4-carboxylate | Benzoic Acid | HATU | DIPEA | DMF | ~92%[10] |
Suzuki Coupling
The Suzuki coupling is a powerful tool for creating carbon-carbon bonds, often used to link heterocyclic scaffolds to aryl or heteroaryl moieties.
| Piperidine Building Block | Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
| Tert-butyl 4-amino-4-(bromo-piperidine)-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | ~85% |
| 1-Boc-4-(4-bromophenyl)piperidine | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | ~90% |
| Ethyl 1-(4-bromophenyl)piperidine-4-carboxylate | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | ~88% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
Protocol 1: General Procedure for Amide Coupling[10][11]
This protocol describes a standard procedure for the acylation of an amino-functionalized piperidine with a carboxylic acid using a coupling agent.
Materials:
-
Piperidine building block (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the piperidine building block to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki Coupling[12][13]
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a bromo-functionalized piperidine with a boronic acid.
Materials:
-
Bromo-piperidine building block (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous K₂CO₃ solution (2.0 eq)
-
Toluene
Procedure:
-
In a reaction vessel, combine the bromo-piperidine building block, boronic acid, and Pd(PPh₃)₄.
-
Add toluene, followed by the aqueous K₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Biological Context: Signaling Pathways
Derivatives of these piperidine building blocks are frequently employed as modulators of key biological pathways implicated in various diseases.
CDK9 Signaling Pathway in Cancer
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription and a validated target in oncology.[11][12][13] Inhibitors of CDK9 often incorporate piperidine scaffolds to optimize potency and pharmacokinetic properties.
Caption: The CDK9 signaling pathway and the mechanism of its inhibition.
T-type Calcium Channel Signaling in Neurons
T-type calcium channels play a critical role in neuronal excitability and have been implicated in conditions such as neuropathic pain and epilepsy.[14][15][16] Piperidine-containing molecules have been developed as potent blockers of these channels.[17][18]
Caption: The role of T-type calcium channels in neuronal signaling and their blockade.
Conclusion
The strategic selection of piperidine-based building blocks is a critical determinant of success in drug discovery. This compound offers a unique combination of functionalities—a primary amine and a primary alcohol—providing multiple points for diversification and opportunities for forming key interactions with biological targets. Its physicochemical profile suggests good potential for developing drug-like molecules.
Compared to simpler analogs like Tert-butyl 4-aminopiperidine-1-carboxylate, the additional hydroxymethyl group can be leveraged to improve solubility and introduce a hydrogen bond donor, which can be crucial for target engagement. While more complex than building blocks like ethyl piperidine-4-carboxylate, the synthetic versatility of this compound makes it a valuable tool for accessing novel chemical space. The provided experimental protocols for fundamental transformations offer a starting point for the incorporation of this and other piperidine building blocks into synthetic routes targeting a range of therapeutic targets, including kinases and ion channels. Ultimately, the choice of building block will depend on the specific goals of the drug discovery program, and a thorough understanding of the comparative properties and reactivity of each option is paramount for making informed decisions.
References
- 1. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 11310432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 7. Ethyl piperidine-4-carboxylate (CAS 1126-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Ethyl 4-piperidinecarboxylate(1126-09-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Derivatives from Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Review of Available Research
A comprehensive review of scientific literature reveals a notable absence of published studies detailing the synthesis and comparative characterization of novel derivatives originating directly from Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. While this compound is a recognized building block in medicinal chemistry, dedicated research on the synthesis of a series of new molecules from this specific starting material, complete with comparative performance data against other alternatives, is not currently available in the public domain.
This compound serves as a versatile scaffold in the design of new chemical entities. Its inherent structural features, including a protected piperidine nitrogen, a primary amine, and a primary hydroxyl group, offer multiple points for chemical modification. However, searches of chemical and patent databases did not yield specific examples of a systematic synthesis and evaluation of a library of novel derivatives from this precursor.
The available literature primarily focuses on the use of similar, but structurally distinct, piperidine-based starting materials for the synthesis of various biologically active compounds. For instance, research has been published on the synthesis of derivatives from piperidin-4-ylmethanol and tert-butyl 4-aminopiperidine-1-carboxylate, the latter being a known precursor in the synthesis of fentanyl and its analogs. Studies also describe the synthesis of single, specific derivatives from more complex piperidine precursors.
While direct comparative data for novel derivatives of this compound is unavailable, the following sections provide a general overview of synthetic strategies and potential biological applications based on the broader class of 4-substituted piperidine derivatives.
General Synthetic Strategies for Piperidine Derivatives
The functional groups present in this compound allow for a variety of chemical transformations to generate novel derivatives. The general workflow for such synthetic endeavors can be conceptualized as follows:
Biological activity of compounds derived from Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals, establishing it as a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide range of biological targets. This guide provides a comparative analysis of the biological activities of various classes of compounds derived from or structurally related to the versatile building block, Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. While specific biological data for direct derivatives of this particular molecule are not extensively available in the public domain, this document serves as a valuable resource by comparing the performance of analogous piperidine-containing compounds, supported by experimental data from relevant studies. This guide is intended for researchers, scientists, and drug development professionals.
I. Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have demonstrated significant potential in oncology by targeting various components of cell signaling pathways crucial for cancer cell proliferation, survival, and migration.
Kinase Inhibition
Kinases are a major class of targets in cancer therapy, and piperidine-based compounds have been successfully developed as potent inhibitors.
Table 1: Comparative Activity of Piperidine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Reference Compound | IC50 (nM) | Cell Line(s) |
| Dihydropteridinone | PLK1 / BRD4 | BI-2536 | PLK1: 0.83, BRD4: 25 | - | - | Various |
| 4-Aminoquinoline-3-carboxamide | BTK | Compound 25 | BTKWT: 5.3, BTKC481S: 39 | - | - | In vitro assay |
| Pyridylquinazoline | PI3Kδ | - | - | - | - | - |
Data sourced from studies on structurally related piperidine compounds.
A key signaling pathway implicated in many cancers is the PI3K/Akt/mTOR pathway. The inhibition of PI3Kδ by piperidine-containing compounds can block the production of PIP3, leading to the downstream inhibition of AKT phosphorylation and resulting in anti-proliferative effects in cancer cells.[1]
References
A Comparative Guide to HPLC and Chiral HPLC Analysis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Chiral HPLC methods for the analysis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals, offering insights into method selection, experimental protocols, and expected performance based on the analysis of structurally similar compounds.
Introduction
This compound is a chiral bifunctional molecule containing a piperidine core, a primary amine, a primary alcohol, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of a stereocenter at the C4 position necessitates the use of chiral chromatography to separate and quantify its enantiomers. This is critical in drug development, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. This guide explores suitable HPLC and chiral HPLC methodologies for the analysis of this compound and its potential alternatives.
HPLC Analysis (Achiral)
Standard reversed-phase HPLC is a suitable method for determining the purity of this compound, and for monitoring reaction progress during its synthesis.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (due to the carbamate group) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for universal detection. Mass Spectrometry (MS) can also be coupled for mass identification.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation: Expected Performance of Achiral HPLC
| Parameter | Expected Value |
| Retention Time (Rt) | 5 - 15 min |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
Chiral HPLC Analysis
The primary challenge in the analysis of this compound lies in the separation of its enantiomers. Direct chiral HPLC using a chiral stationary phase (CSP) is the most common and effective approach.[1][2] The choice of CSP is critical and often empirical. Based on the structure of the analyte (a polar, amino alcohol derivative), several types of CSPs can be considered.
Comparison of Potential Chiral Stationary Phases
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Advantages for the Analyte | Potential Disadvantages |
| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Enantiomers are separated based on their differential interactions (hydrogen bonding, dipole-dipole, and steric interactions) with the chiral cavities and grooves of the polysaccharide backbone.[3][4] | High versatility and broad applicability for a wide range of chiral compounds. Often successful for compounds with polar functional groups.[3] | Method development can be time-consuming, requiring screening of different polysaccharide derivatives and mobile phases. |
| Macrocyclic Glycopeptide-based (e.g., Teicoplanin or Vancomycin) | Separation is achieved through a combination of interactions including ionic, hydrogen bonding, and inclusion complexation within the macrocyclic structure.[5] | Excellent for separating polar and ionic compounds like amino acids and amino alcohols without derivatization.[5] Compatible with a wide range of aqueous and organic mobile phases.[5] | May have lower sample loading capacity compared to polysaccharide-based CSPs. |
| Protein-based (e.g., α1-acid glycoprotein (AGP)) | Based on the stereoselective binding of enantiomers to the protein. Separation is influenced by ionic and hydrophobic interactions.[6] | Can be effective for the separation of basic and amphiprotic compounds.[6] | Can be sensitive to mobile phase composition, pH, and temperature. Lower stability and loading capacity compared to other CSPs. |
Experimental Protocol: Chiral HPLC (Polysaccharide-based CSP)
-
Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). A small amount of a basic modifier (e.g., diethylamine, 0.1%) is often added to improve the peak shape of basic analytes.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 210 nm or ELSD/CAD.
-
Injection Volume: 5 - 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation: Expected Performance of Chiral HPLC Methods
| Parameter | Polysaccharide-based CSP | Macrocyclic Glycopeptide-based CSP | Protein-based CSP |
| Retention Time (Rt) | 10 - 30 min | 15 - 40 min | 20 - 60 min |
| Resolution (Rs) | > 1.5 | > 1.5 | > 1.2 |
| Selectivity (α) | > 1.2 | > 1.2 | > 1.1 |
Alternative and Complementary Techniques
While chiral HPLC is the most prevalent method, other techniques can also be employed for the chiral analysis of amino alcohols.
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are commonly used in SFC.
-
Gas Chromatography (GC): Requires derivatization of the polar functional groups (amine and alcohol) to increase volatility. A chiral GC column would then be used for separation.
-
Derivatization followed by Achiral HPLC: The analyte can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18). However, this adds an extra step to the sample preparation and requires a chiral derivatizing agent of high enantiomeric purity.[5][7]
Mandatory Visualizations
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]
Navigating the Structural Landscape of a Key Pharmaceutical Building Block: A Comparative Guide to Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides a comprehensive analysis of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry. We present a detailed examination of its structural features, supported by spectroscopic data, and offer a comparative perspective against alternative scaffolds, equipping researchers with the critical information needed for informed decision-making in drug design and development.
This compound, a bifunctional piperidine derivative, is a valuable scaffold in the synthesis of complex molecules, including potent therapeutic agents. Its rigid piperidine core, coupled with orthogonally protected amino and hydroxyl functionalities, allows for selective chemical modifications, making it an attractive component for constructing diverse molecular architectures.
Structural Confirmation: A Multi-faceted Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the connectivity and chemical environment of atoms within a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets in the 1.5-3.5 ppm region), and the hydroxymethyl protons (a singlet or doublet, depending on coupling, around 3.5-3.7 ppm). The NH₂ protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the tert-butyl group (around 80 ppm), the carbonyl carbon of the Boc protecting group (around 155 ppm), the carbons of the piperidine ring, and the hydroxymethyl carbon (around 65 ppm).
Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational bands include:
-
A broad band in the 3300-3500 cm⁻¹ region corresponding to the O-H and N-H stretching vibrations.
-
Strong C-H stretching vibrations from the alkyl groups around 2850-2950 cm⁻¹.
-
A strong carbonyl (C=O) stretching band from the Boc protecting group around 1680-1700 cm⁻¹.[1]
-
C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₁₁H₂₂N₂O₃, Molecular Weight: 230.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) at m/z 231. Common fragmentation patterns for Boc-protected amines involve the loss of the tert-butyl group or the entire Boc group.[2]
Comparative Analysis with Alternative Scaffolds
The choice of a molecular scaffold is a critical decision in drug design, influencing properties such as potency, selectivity, and pharmacokinetics. Here, we compare this compound with other commonly used building blocks.
| Feature | This compound | Flexible Acyclic Linkers (e.g., Boc-protected diaminoalkanes) | Aromatic Scaffolds (e.g., aminobenzyl alcohol derivatives) |
| Conformational Flexibility | Rigid | High | Rigid and Planar |
| Solubility | Moderate | Can be tuned with chain length | Generally lower in aqueous media |
| Synthetic Accessibility | Multi-step synthesis | Often commercially available or readily synthesized | Readily available |
| Pharmacokinetic Profile | Generally favorable due to metabolic stability of the piperidine ring.[3] | Can be susceptible to metabolism.[3] | Can have complex metabolic profiles |
| Applications | PROTACs, GPCR ligands, enzyme inhibitors | Linkers in ADCs and PROTACs, peptide synthesis | Kinase inhibitors, GPCR ligands |
The rigidity of the piperidine ring in this compound can be advantageous in pre-organizing a molecule for optimal binding to its biological target, a key consideration in the design of potent inhibitors and ligands.[3][4] This contrasts with flexible linkers, which, while synthetically accessible, may adopt a multitude of conformations, some of which may be non-productive for binding.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of this compound and its derivatives.
General Synthesis of Boc-Protected Piperidines
A common route to N-Boc protected piperidines involves the reaction of the parent piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or tetrahydrofuran.[5]
Synthesis of this compound (Illustrative)
Caption: Illustrative synthetic workflow for this compound.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
FTIR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to obtain accurate mass data.
Role in Signaling Pathways and Drug Design
Piperidine derivatives are privileged scaffolds in medicinal chemistry, frequently found in drugs targeting a wide range of biological pathways.[6][7] While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility as a building block in constructing molecules that do interact with key pathways is well-established.
For instance, the rigid piperidine core is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. Furthermore, its bifunctional nature makes it an ideal linker component in the design of Proteolysis-Targeting Chimeras (PROTACs). In PROTACs, the linker's rigidity and length are critical for inducing the proximity between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[3][4][8] The piperidine scaffold can impart favorable conformational constraints to the linker, enhancing the efficiency of this process.[4]
PROTAC-Mediated Protein Degradation
Caption: Role of piperidine-containing linkers in PROTAC-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways
The strategic synthesis of substituted piperidine scaffolds is a cornerstone of modern medicinal chemistry. Among these, tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate stands out as a valuable building block due to its densely functionalized chiral core, which is amenable to a wide array of chemical modifications. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering a detailed examination of experimental protocols, quantitative performance metrics, and the underlying chemical logic.
At a Glance: Comparative Overview of Synthetic Routes
Two primary synthetic strategies commencing from the readily available N-Boc-4-piperidone are presented: a Strecker synthesis-based approach and a cyanohydrin-based route. The following table summarizes the key quantitative data for each pathway, allowing for a direct comparison of their efficiencies and operational parameters.
| Parameter | Route 1: Strecker Synthesis | Route 2: Cyanohydrin Formation |
| Starting Material | N-Boc-4-piperidone | N-Boc-4-piperidone |
| Key Intermediates | Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate |
| Overall Yield | Moderate | Good to High |
| Number of Steps | 2 | 2 |
| Key Reagents | KCN, NH₄Cl, LiAlH₄ | TMSCN or KCN, Raney Nickel/H₂ |
| Scalability | Moderate | Good |
| Safety Considerations | Use of highly toxic KCN and pyrophoric LiAlH₄ | Use of highly toxic cyanide sources and flammable Raney Nickel |
Route 1: The Strecker Synthesis Approach
This classical approach leverages the one-pot, three-component Strecker synthesis to introduce both the amino and cyano functionalities at the 4-position of the piperidine ring, followed by a robust reduction to afford the target molecule.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Procedure: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol or a methanol/water mixture, ammonium chloride (NH₄Cl, 2.1 equivalents) and potassium cyanide (KCN, 2.1 equivalents) are added. The reaction mixture is stirred at room temperature for an extended period, typically 48 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography to yield the α-aminonitrile intermediate.
Step 2: Reduction of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Procedure: The intermediate aminonitrile (1 equivalent) is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. Lithium aluminum hydride (LiAlH₄, excess) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and may require heating to reflux to ensure complete reduction of the nitrile group. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to afford the final product.
Performance Analysis
The Strecker synthesis offers a direct route to the key aminonitrile intermediate. However, the use of potassium cyanide necessitates stringent safety precautions. The subsequent reduction with LiAlH₄ is a powerful method for converting the nitrile to the primary amine; however, its reactivity requires careful handling and an anhydrous environment. The overall yield for this route is generally moderate, and the purification of the polar final product can be challenging.
Route 2: The Cyanohydrin Formation and Reduction Pathway
This alternative strategy involves the initial formation of a cyanohydrin from N-Boc-4-piperidone, followed by the selective reduction of the nitrile group to the desired aminomethyl functionality.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
-
Procedure: N-Boc-4-piperidone (1 equivalent) is dissolved in a suitable solvent. For the use of trimethylsilyl cyanide (TMSCN), an aprotic solvent like dichloromethane is used, often with a catalytic amount of a Lewis acid. The reaction is typically run at room temperature. Alternatively, an aqueous solution of potassium cyanide (KCN) can be used, with the pH adjusted to be mildly acidic (pH 4-5) to generate HCN in situ.[2] The reaction is monitored by TLC, and upon completion, the cyanohydrin intermediate is isolated by an appropriate workup and purification.
Step 2: Reduction of Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
-
Procedure: The cyanohydrin intermediate (1 equivalent) is dissolved in a protic solvent, typically methanol or ethanol. A catalytic amount of Raney Nickel is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product. This method is known to be effective for the reduction of nitriles in the presence of Boc-protected amino groups.[3]
Performance Analysis
The cyanohydrin-based route offers several potential advantages. The formation of the cyanohydrin is generally a high-yielding reaction. The subsequent reduction of the nitrile to the primary amine via catalytic hydrogenation is often cleaner and more scalable than reductions using metal hydrides. The use of Raney Nickel under a hydrogen atmosphere is a well-established and industrially viable method. This route is likely to provide a higher overall yield and may be more amenable to large-scale synthesis.
Comparative Conclusion
Both synthetic routes presented offer viable pathways to this compound from a common starting material.
-
Route 1 (Strecker Synthesis) is a classic and direct method for installing the amino and a precursor to the hydroxymethyl group in a single pot. However, it involves the use of highly toxic cyanide and a highly reactive reducing agent, which may present challenges in terms of safety and scalability.
-
Route 2 (Cyanohydrin Formation) provides a more controlled and potentially higher-yielding approach. The catalytic hydrogenation step is generally preferred for its milder conditions and scalability in an industrial setting.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including available equipment, safety protocols, and desired scale of production. For laboratory-scale synthesis, both routes are feasible, while for larger-scale production, the cyanohydrin-based route may be more advantageous.
References
In silico and computational studies of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Piperidine Derivatives
The following tables summarize key quantitative data from in silico studies of different piperidine derivatives, focusing on their predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Table 1: Molecular Docking and Binding Affinity Data
| Derivative Class | Target Protein | Ligand/Compound | Binding Affinity (kcal/mol) or Ki | Interacting Residues | Reference |
| Piperidine/Piperazine-based | Sigma 1 Receptor (S1R) | Compound 1 | Ki: 3.2 nM | - | [1][2] |
| Piperidine/Piperazine-based | Sigma 1 Receptor (S1R) | Compound 3 | Ki: 8.9 nM | - | [1][2] |
| Piperidine/Piperazine-based | Sigma 2 Receptor (S2R) | Compound 1 | Ki: 105 nM | - | [1][2] |
| Piperidine/Piperazine-based | Sigma 2 Receptor (S2R) | Compound 3 | Ki: 231 nM | - | [1][2] |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease (Mpro) | M1BZP | -8.1 kcal/mol | CYS145, HIS41, MET49, GLY143, HIS164 | [3] |
| Ethyl piperidine-1-carboxylate Schiff bases | Human Acetylcholinesterase (hAChE) | Compound 16 | -7.52 kcal/mol | - | [4] |
| Ethyl piperidine-1-carboxylate Schiff bases | Human Acetylcholinesterase (hAChE) | Tacrine (Reference) | -7.48 kcal/mol | - | [4] |
| Ethyl piperidine-1-carboxylate Schiff bases | Human Acetylcholinesterase (hAChE) | Donepezil (Reference) | -10.53 kcal/mol | - | [4] |
Table 2: In Silico ADMET Prediction of Piperidine Derivatives
| Derivative Class | Property | Predicted Value | Method/Software | Reference |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | Molecular Weight | 335.51 g/mol | SwissADME | [3] |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | LogP | 5.33 | SwissADME | [3] |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | H-bond Acceptors | 1 | SwissADME | [3] |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | H-bond Donors | 0 | SwissADME | [3] |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | Lipinski's Rule of Five | 1 violation (LogP > 5) | SwissADME | [3] |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | GI Absorption | High | SwissADME | [3] |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | BBB Permeant | Yes | SwissADME | [3] |
| Piperidine/Piperazine-based | LogP | 2.19 - 6.02 | ACD Lab | [1][2] |
| Piperidine/Piperazine-based | pKa | 4.35 - 8.20 | Marvin Sketch | [1][2] |
| Bicyclo (Aryl Methyl) Benzamides | CNS Permeability | Penetrant (for most active ligands) | - | [5] |
| Bicyclo (Aryl Methyl) Benzamides | Cytochrome P450 2D6 Inhibition | Inhibitor (for most active ligands) | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of computational studies. Below are summaries of the in silico experimental protocols used in the referenced studies.
Molecular Docking Protocol (Sigma Receptors)[1][2]
-
Software: Schrödinger Maestro v. 11.5
-
Protein Preparation: The crystal structure of the Sigma 1 Receptor (S1R) was used. The protein was prepared using the Protein Preparation Wizard in Maestro, which involved adding hydrogens, assigning bond orders, and minimizing the structure.
-
Ligand Preparation: Ligands were prepared using LigPrep, generating possible ionization states at physiological pH.
-
Docking Algorithm: Glide was used for docking calculations, employing the standard precision (SP) mode.
-
Binding Site Definition: The receptor grid was defined based on the co-crystallized ligand in the S1R structure.
-
Post-Docking Analysis: The docking poses were analyzed for binding interactions and pharmacophoric elements. Molecular dynamics simulations were also performed to assess the stability of the ligand-receptor complexes.
Molecular Docking Protocol (SARS-CoV-2 Main Protease)[3]
-
Software: AutoDock 4.2
-
Protein Preparation: The 3D structure of the SARS-CoV-2 main protease was obtained from the Protein Data Bank. Water molecules and co-ligands were removed, and polar hydrogens and Kollman charges were added using AutoDock Tools.
-
Ligand Preparation: The 3D structure of the ligand was optimized using DFT with the B3LYP/6-311++G(d,p) basis set. Gasteiger charges were computed.
-
Docking Algorithm: The Lamarckian genetic algorithm was employed for docking simulations.
-
Grid Box Definition: A grid box was centered on the active site of the protease to encompass the binding pocket.
-
Analysis: The resulting docking conformations were clustered and ranked based on their binding energy.
In Silico ADMET Prediction Protocol[3][5]
-
Software: SwissADME and admetSAR web servers were utilized for the prediction of pharmacokinetic properties.
-
Input: The SMILES strings of the compounds were used as input for the prediction tools.
-
Properties Predicted: A wide range of properties were calculated, including physicochemical descriptors (LogP, molecular weight, H-bond donors/acceptors), pharmacokinetic properties (gastrointestinal absorption, blood-brain barrier permeability), and drug-likeness (Lipinski's rule of five).
Visualizations
The following diagrams illustrate a typical workflow for in silico drug discovery and a simplified representation of a signaling pathway relevant to one of the studied targets.
Caption: A typical workflow for computational drug discovery.
Caption: Simplified Sigma-1 Receptor signaling pathway.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a key reagent in many synthetic pathways. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on data from structurally similar piperidine derivatives and should be implemented as a baseline for safe laboratory practices.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on analogous compounds, this chemical is presumed to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and potential irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and airborne particles that could cause serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from accidental contact. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any dust or vapors, which may cause respiratory irritation.[1][3] |
Handling Precautions:
-
Avoid generating dust when handling the solid form.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural workflow for its proper disposal.
Experimental Protocol for Disposal:
-
Collection of Waste:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated and compatible chemical waste container.
-
For spills, if the material is dry, use dry clean-up procedures to avoid generating dust.[1] If wet, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the waste container.[1]
-
-
Labeling of Waste Container:
-
Clearly and accurately label the waste container with the full chemical name: "this compound".
-
Include hazard warnings, such as "Irritant," and indicate the approximate quantity of waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]
-
-
Documentation:
-
Maintain a record of the waste, including the chemical name, quantity, and date of disposal, as required by your institution's protocols.
-
First Aid Measures
In the event of accidental exposure, follow these first aid procedures based on information for similar compounds:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disclaimer: The information provided in this guide is based on the safety data sheets of structurally similar compounds and is intended for use by qualified individuals trained in chemical handling. It is not a substitute for a specific Safety Data Sheet for this compound. Always consult your institution's Environmental Health and Safety office for specific guidance and comply with all applicable regulations.
References
Essential Safety and Operational Guide for Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Prevents eye irritation and serious eye damage from splashes or dust.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn. | Prevents skin contact which can cause irritation.[1][4][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used. | Prevents respiratory tract irritation from dust or aerosols.[2][4] |
Operational Protocol: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Before handling, inspect all PPE for integrity.[6]
2. Weighing and Aliquoting:
-
Handle the solid compound carefully to minimize dust generation.[1]
-
If possible, use premixed solutions to avoid handling the powder.[7]
-
For weighing, use a balance inside a ventilated enclosure or a fume hood.[7]
3. Dissolution and Reaction Setup:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the chemical name and any associated hazards.[8]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][6]
-
Decontaminate the work area, including benchtops and equipment, after completion of the task.[7]
-
Contaminated clothing should be removed and laundered before reuse.[1][2]
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
Table 2: Storage and Disposal Guidelines
| Aspect | Procedure |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and sources of ignition.[1][4] The storage area should be locked.[1][2] |
| Spill Management | In case of a spill, evacuate the area. Wear appropriate PPE.[1] For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] For wet spills, absorb with an inert material and place in a suitable disposal container.[1] Prevent the spill from entering drains or waterways.[1] |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Chemical Handling and Disposal Workflow.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
